(4-methyl-1,2-thiazol-3-yl)methanol
Description
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Properties
IUPAC Name |
(4-methyl-1,2-thiazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-4-3-8-6-5(4)2-7/h3,7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFQJMUVVBJLDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSN=C1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Emerging Potential of 1,2-Thiazole-3-Methanol Derivatives in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The 1,2-thiazole, or isothiazole, scaffold is a privileged heterocycle in medicinal chemistry, underpinning a range of biologically active compounds.[1][2][3] While extensive research has focused on various substituted isothiazoles, the specific class of 1,2-thiazole-3-methanol derivatives remains a relatively underexplored yet promising area for therapeutic innovation. This technical guide provides an in-depth exploration of the synthesis, potential medicinal applications, and key structure-activity relationship (SAR) considerations for this unique chemical space. We will delve into the rationale behind experimental design and propose strategic pathways for the development of novel drug candidates based on this versatile core.
Introduction: The Significance of the 1,2-Thiazole Core and the 3-Methanol Moiety
The isothiazole ring is a five-membered aromatic heterocycle containing a nitrogen and a sulfur atom in a 1,2-relationship.[4] This arrangement confers distinct electronic properties and metabolic stability, making it an attractive scaffold in drug design.[1] Isothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, anticancer, and antimicrobial effects.[1][2][5]
The introduction of a methanol group at the 3-position of the isothiazole ring (Figure 1) offers several strategic advantages for medicinal chemists:
-
A Versatile Handle for Derivatization: The primary alcohol of the 3-methanol group serves as a key point for further chemical modification. It can be readily oxidized to an aldehyde or carboxylic acid, or converted to ethers, esters, and amines, allowing for the exploration of a wide range of chemical diversity and the fine-tuning of physicochemical properties.
-
Hydrogen Bonding Capabilities: The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially enhancing interactions with biological targets and improving aqueous solubility.
-
Modulation of Physicochemical Properties: The presence of the hydroxymethyl group can influence the overall polarity, lipophilicity, and metabolic profile of the molecule, which are critical parameters in drug development.
This guide will explore how these features can be leveraged to design and synthesize novel 1,2-thiazole-3-methanol derivatives with therapeutic potential.
Synthetic Strategies for 1,2-Thiazole-3-Methanol Derivatives
The synthesis of the 1,2-thiazole-3-methanol core is not as widely reported as other substituted isothiazoles. However, by adapting known methods for isothiazole synthesis, a plausible and efficient route can be designed.
Proposed Synthetic Pathway
A logical approach to the synthesis of the core structure involves the construction of the isothiazole ring from acyclic precursors, followed by modification to introduce the methanol group.
Caption: Proposed synthetic pathway for 1,2-thiazole-3-methanol.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of a Key Thioamide Intermediate
The synthesis would commence with a suitable three-carbon starting material, such as propargyl alcohol.
-
Protection of the Hydroxyl Group: The hydroxyl group of propargyl alcohol is first protected with a suitable protecting group (e.g., tert-butyldimethylsilyl (TBDMS) ether) to prevent interference in subsequent steps.
-
Formation of the Thioamide: The protected propargyl alcohol can be converted to a thioamide precursor. This can be achieved through various established methods in organic synthesis.
Step 2: Cyclization to Form the Isothiazole Ring
The core isothiazole ring can be constructed through an oxidative cyclization of the thioamide intermediate in the presence of an ammonia source and an oxidizing agent. This is a common strategy for forming the N-S bond in isothiazoles.[6]
-
Reaction Conditions: The thioamide intermediate is dissolved in a suitable solvent (e.g., methanol or ethanol).
-
Addition of Reagents: An aqueous solution of ammonia and an oxidizing agent (e.g., hydrogen peroxide or iodine) is added dropwise at a controlled temperature.
-
Work-up and Purification: After the reaction is complete, the product is extracted with an organic solvent, and the crude product is purified by column chromatography to yield the 3-substituted isothiazole.
Step 3: Introduction of the Methanol Group
If the synthesis starts with a precursor that leads to a 3-carbaldehyde or 3-carboxylic acid isothiazole, a final reduction step is necessary.
-
Reduction of the Carbonyl Group: The 1,2-thiazole-3-carbaldehyde or a corresponding ester derivative is dissolved in a suitable solvent (e.g., methanol for sodium borohydride or tetrahydrofuran for lithium aluminum hydride).
-
Addition of Reducing Agent: The reducing agent is added portion-wise at a low temperature (e.g., 0 °C).
-
Quenching and Work-up: The reaction is carefully quenched with water or a mild acid, followed by extraction and purification to afford the final 1,2-thiazole-3-methanol.
Functionalization of the 3-Methanol Group
Once the core scaffold is obtained, the 3-methanol group provides a versatile point for diversification.
Caption: Key functionalization reactions of the 3-methanol group.
Protocol for Esterification:
-
Reactant Preparation: To a solution of 1,2-thiazole-3-methanol in a suitable aprotic solvent (e.g., dichloromethane), add a carboxylic acid, a coupling agent (e.g., DCC or EDC), and a catalytic amount of DMAP.
-
Reaction Execution: Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Purification: Filter the reaction mixture to remove any precipitated urea byproduct, wash the filtrate with aqueous solutions to remove excess reagents, and purify the crude product by column chromatography.
Medicinal Chemistry Applications of 1,2-Thiazole-3-Methanol Derivatives
The inherent biological activities of the isothiazole core suggest that 1,2-thiazole-3-methanol derivatives could be promising candidates in several therapeutic areas.[1][2][5]
Anticancer Activity
Isothiazole-containing compounds have shown significant potential as anticancer agents.[5][7] The mechanism of action often involves the inhibition of key enzymes in cancer signaling pathways or the induction of apoptosis.
Hypothetical Signaling Pathway Inhibition:
Caption: Potential mechanism of anticancer activity via kinase inhibition.
Structure-Activity Relationship (SAR) Insights:
-
Aromatic Substituents: Introduction of substituted aryl groups at the 4- or 5-position of the isothiazole ring can enhance anticancer activity through π-π stacking interactions with the target protein.
-
Derivatization of the 3-Methanol Group: Conversion of the alcohol to esters or ethers with varying chain lengths and functionalities can modulate lipophilicity and cellular uptake, impacting potency. For instance, esterification with lipophilic carboxylic acids may improve membrane permeability.
Table 1: Hypothetical Anticancer Activity Data
| Compound ID | R1 (Position 4) | R2 (Position 5) | 3-Position Modification | IC50 (µM) vs. MCF-7 |
| IZM-1 | H | H | -CH₂OH | >50 |
| IZM-2 | 4-Cl-Ph | H | -CH₂OH | 15.2 |
| IZM-3 | 4-Cl-Ph | H | -CH₂OAc | 8.5 |
| IZM-4 | 4-MeO-Ph | H | -CH₂OH | 22.1 |
| IZM-5 | 4-MeO-Ph | H | -CH₂OAc | 12.7 |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Isothiazole derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).[1][8]
Experimental Workflow for Anti-inflammatory Screening:
Caption: Workflow for evaluating anti-inflammatory activity.
SAR Considerations:
-
Acidic Moiety Mimicry: The 3-methanol group could be oxidized to a carboxylic acid to mimic the acidic functionality present in many non-steroidal anti-inflammatory drugs (NSAIDs), which is crucial for binding to the active site of COX enzymes.
-
Lipophilicity: Appropriate lipophilicity is key for reaching the membrane-bound COX enzymes. Ester or ether derivatives of the 3-methanol group can be synthesized to optimize this parameter.
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Thiazole-based compounds have a long history of use as antimicrobial agents.[9][10]
Potential Mechanisms of Antimicrobial Action:
-
Enzyme Inhibition: Inhibition of essential bacterial or fungal enzymes, such as DNA gyrase or lanosterol 14α-demethylase.[9]
-
Membrane Disruption: Interaction with and disruption of the microbial cell membrane.
SAR for Antimicrobial Activity:
-
Cationic Groups: Introduction of basic nitrogen-containing functionalities, such as amines or pyridinium moieties, via the 3-methanol handle could lead to cationic derivatives that can interact with negatively charged bacterial cell membranes.
-
Halogenation: The presence of halogen atoms on aryl substituents at other positions of the isothiazole ring often enhances antimicrobial potency.
Conclusion and Future Directions
The 1,2-thiazole-3-methanol scaffold represents a promising, yet largely untapped, area for the discovery of new therapeutic agents. The synthetic accessibility of the core and the versatility of the 3-methanol group for further functionalization provide a robust platform for generating diverse chemical libraries. Future research should focus on the efficient synthesis of the core structure and the systematic exploration of its derivatization to probe various biological targets. In-depth studies on the structure-activity relationships, guided by computational modeling and robust biological screening, will be crucial in unlocking the full therapeutic potential of this exciting class of compounds.
References
- Isothiazoles: Synthetic Strategies and Pharmacological Applications. (2024). In Heterocyclic Compounds.
- Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
- Brunton, L. L., et al. (Eds.). (2018). Goodman & Gilman's: The Pharmacological Basis of Therapeutics (13th ed.). McGraw-Hill.
- Isothiazole derivatives which act as antiviral, anti-inflammatory and immunotropic properties. (n.d.).
- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (n.d.). MDPI.
- A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019).
- Regiec, A., et al. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie, 339(7), 401-413.
- Isothiazoles: Synthesis, Reactivity, and Applications. (2019). NSF Public Access Repository.
- Synthesis of benzo[d]isothiazoles: an upd
- Isothiazole synthesis. (n.d.). Organic Chemistry Portal.
- A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019). Semantic Scholar.
- Methods to Synthesize Substituted Isothiazoles. (n.d.).
- Mishra, S., & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery, 21(12), 2210-2231.
- DERIVATIVES OF TIAZOLE. (1994).
- Synthesis of substituted thieno[2,3-d]isothiazoles as potential plant activators. (n.d.).
- Synthesis, characterization and anti-inflammatory activity some 1-(4-substituted)-2-(-4-(piperazine-1-yl) bis-thiazole-5-yl) 2-methyl-4-nitro-1h-imidazole-1-yl) ethanone. (n.d.). Asian Journal of Research in Chemistry.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews.
- Recent Patents on Thiazole Derivatives Endowed with Antitumor Activity. (2015).
- Photochemical permutation of thiazoles, isothiazoles and other azoles. (2024).
- Synthesis, In-vitro and In-silico Anti-inflammatory activity of new Thiazole derivatives. (2020).
- Leoni, A., et al. (2014). Novel thiazole derivatives: a patent review (2008 - 2012; Part 1).
- A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Chem Rev Lett, 8, 720-740.
- Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2009).
- Synthesis and Functionalization of Thiazolo[c]isothiazoles. (2026). PubMed.
- Thiazole compounds, as well as synthesis method and application thereof. (2017).
- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). Expert Opinion on Drug Discovery.
- Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73.
- A Patent Review on Thiazole Derivatives (2008-2013). (2017). Acta Chimica and Pharmaceutica Indica.
- Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. (2021). Frontiers in Chemistry, 9, 707935.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025). Journal of Chemical Reviews.
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Methodological & Application
Synthesis of (4-Methyl-1,2-thiazol-3-yl)methanol: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide for the synthesis of (4-methyl-1,2-thiazol-3-yl)methanol, a valuable building block in medicinal chemistry, starting from its corresponding carboxylic acid precursor. This guide is designed to offer not only a step-by-step protocol but also the underlying scientific rationale for the chosen synthetic strategy, ensuring both reproducibility and a deeper understanding of the chemical transformation.
Introduction
The 1,2-thiazole scaffold is a privileged heterocycle in drug discovery, present in a variety of biologically active compounds. The title compound, (4-methyl-1,2-thiazol-3-yl)methanol, serves as a key intermediate for the elaboration of more complex molecules, enabling the introduction of a functionalized methyl group at the 3-position of the thiazole ring. The synthesis of this alcohol from its corresponding carboxylic acid is a fundamental transformation, yet one that requires careful consideration of reagent choice and reaction conditions to ensure high yield and purity, while avoiding potential side reactions associated with the sensitive thiazole ring.
This guide will detail a robust and reliable method for this conversion, focusing on the reduction of 4-methyl-1,2-thiazole-3-carboxylic acid.
Synthetic Strategy: From Carboxylic Acid to Primary Alcohol
The primary transformation in this synthesis is the reduction of a carboxylic acid to a primary alcohol. Two of the most common and effective reagents for this purpose are Lithium Aluminum Hydride (LiAlH₄) and borane (BH₃) complexes.[1][2]
-
Lithium Aluminum Hydride (LiAlH₄): A powerful and versatile reducing agent, LiAlH₄ readily reduces a wide range of functional groups, including carboxylic acids and esters, to the corresponding alcohols.[1] The reaction proceeds via a nucleophilic hydride attack on the carbonyl carbon.[3][4] However, its high reactivity necessitates the use of anhydrous solvents and careful handling due to its violent reaction with water.[5]
-
Borane (BH₃): Often used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), borane is another excellent reagent for the reduction of carboxylic acids.[6][7] It offers the advantage of being more chemoselective than LiAlH₄ in some cases, though it can also reduce other functional groups. The mechanism involves the formation of an acyloxyborane intermediate which is subsequently reduced.[8]
For this specific synthesis, we will focus on the use of Lithium Aluminum Hydride due to its widespread availability and proven efficacy in reducing a broad spectrum of carboxylic acids. The protocol is designed to mitigate the risks associated with its reactivity while maximizing the yield of the desired product.
Synthesis of the Starting Material: 4-Methyl-1,2-thiazole-3-carboxylic acid
A plausible and established method for the synthesis of the thiazole core is the Hantzsch thiazole synthesis.[9][10] This typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of 4-methyl-1,2-thiazole-3-carboxylic acid, a suitable starting material would be ethyl 2-chloro-2-formyl-2-methylacetate, which can be reacted with thioacetamide in a cyclocondensation reaction.[11] Subsequent hydrolysis of the resulting ester would yield the desired carboxylic acid.
Experimental Protocol: Reduction of 4-Methyl-1,2-thiazole-3-carboxylic acid
This protocol details the reduction of 4-methyl-1,2-thiazole-3-carboxylic acid to (4-methyl-1,2-thiazol-3-yl)methanol using Lithium Aluminum Hydride.
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| 4-Methyl-1,2-thiazole-3-carboxylic acid | ≥97% | Commercially available or synthesized |
| Lithium Aluminum Hydride (LiAlH₄), powder | 95% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Acros Organics |
| Diethyl ether, anhydrous | ≥99.7%, inhibitor-free | Fisher Scientific |
| Sodium sulfate, anhydrous | ACS Reagent | VWR Chemicals |
| Hydrochloric acid (HCl), concentrated | 37% | J.T. Baker |
| Sodium bicarbonate (NaHCO₃), saturated solution | ACS Reagent | EMD Millipore |
| Distilled water | - | - |
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with hotplate
-
Inert gas (Nitrogen or Argon) supply
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Sources
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- 2. chemguide.co.uk [chemguide.co.uk]
- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. reddit.com [reddit.com]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synarchive.com [synarchive.com]
- 11. wisdomlib.org [wisdomlib.org]
Application Notes and Protocols for the Reduction of 4-Methylisothiazole-3-Carboxylate Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Reduction of a Key Heterocyclic Intermediate
The isothiazole ring is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The controlled reduction of functional groups appended to this sensitive heterocycle is a critical transformation in the synthesis of novel drug candidates and molecular probes. Specifically, the reduction of 4-methylisothiazole-3-carboxylate esters to (4-methylisothiazol-3-yl)methanol provides a key building block for further elaboration.
However, this transformation is not without its challenges. The isothiazole ring itself is susceptible to reductive cleavage of the weak N-S bond, a side reaction that can significantly impact yield and purity. Therefore, the choice of reducing agent and the precise control of reaction conditions are paramount to achieving a successful and chemoselective reduction of the ester functionality while preserving the integrity of the heterocyclic core.
This comprehensive guide provides an in-depth analysis of the common methodologies for this reduction, offering detailed protocols and the scientific rationale behind the experimental choices. We will explore the use of powerful, yet sometimes indiscriminate, reducing agents like Lithium Aluminum Hydride (LiAlH4), as well as more sterically hindered and selective reagents such as Diisobutylaluminum Hydride (DIBAL-H).
Understanding the Core Challenge: Chemoselectivity
The primary obstacle in the reduction of 4-methylisothiazole-3-carboxylate esters is achieving chemoselectivity. The desired reaction is the reduction of the ester group to a primary alcohol. The undesired side reaction is the reduction or cleavage of the isothiazole ring.
Figure 1: The central challenge of chemoselectivity in the reduction of 4-methylisothiazole-3-carboxylate esters.
The selection of the appropriate reducing agent and the fine-tuning of reaction parameters are critical to favor the desired transformation.
Methodology 1: Complete Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LiAlH₄) is a potent and highly reactive reducing agent capable of reducing a wide array of functional groups, including esters, to their corresponding alcohols.[1][2] Its high reactivity, however, necessitates careful control to avoid unwanted side reactions, particularly with sensitive substrates like isothiazoles.
Mechanism of LiAlH₄ Reduction of Esters
The reduction of an ester with LiAlH₄ proceeds through a two-step nucleophilic addition of hydride (H⁻) ions.
-
First Hydride Addition: The hydride attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.
-
Elimination of Alkoxide: This intermediate collapses, expelling the alkoxide leaving group to form an aldehyde.
-
Second Hydride Addition: The resulting aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of hydride to form an alkoxide.
-
Protonation: An aqueous workup protonates the alkoxide to yield the primary alcohol.[3][4]
Figure 2: Simplified mechanism of ester reduction by LiAlH₄.
Protocol: Reduction of Ethyl 4-Methylisothiazole-3-carboxylate with LiAlH₄
This protocol is a general guideline and may require optimization based on the specific ester and desired scale. Extreme caution should be exercised when working with LiAlH₄ as it is highly reactive with water and other protic solvents. [5][6] All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
Ethyl 4-methylisothiazole-3-carboxylate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Saturated aqueous solution of Sodium Sulfate (Na₂SO₄) or Rochelle's salt (sodium potassium tartrate)
-
Ethyl acetate (for extraction)
-
Hydrochloric acid (HCl), 1M solution (for workup, optional)
Equipment:
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Reflux condenser, oven-dried
-
Dropping funnel, oven-dried
-
Inert gas (Nitrogen or Argon) supply
-
Ice bath
-
Separatory funnel
Procedure:
-
Setup: Assemble the dry glassware under a stream of inert gas.
-
Reagent Preparation: In the round-bottom flask, suspend LiAlH₄ (1.5 - 2.0 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve the ethyl 4-methylisothiazole-3-carboxylate (1.0 equivalent) in anhydrous THF in the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0 °C. The rate of addition should be controlled to maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. Gentle heating (reflux) may be required for less reactive esters, but this increases the risk of side reactions.
-
Workup (Fieser Method):
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add water (X mL, where X = grams of LiAlH₄ used) dropwise.
-
Add 15% aqueous sodium hydroxide (X mL) dropwise.
-
Add water (3X mL) dropwise.
-
Stir the resulting granular precipitate for 15-30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
-
-
Extraction and Isolation:
-
Combine the filtrate and washes.
-
Dry the organic solution over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude (4-methylisothiazol-3-yl)methanol by column chromatography on silica gel or distillation, if applicable.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: LiAlH₄ reacts violently with water to produce flammable hydrogen gas.[5]
-
Low Temperature Addition: The reaction is highly exothermic. Slow addition at 0 °C helps to control the reaction rate and prevent overheating, which can lead to side reactions.
-
Fieser Workup: This specific sequence of adding water and NaOH is designed to produce a granular, easily filterable aluminum salt precipitate, simplifying the isolation of the product.
Methodology 2: Controlled Reduction with Diisobutylaluminum Hydride (DIBAL-H)
Diisobutylaluminum hydride (DIBAL-H) is a bulkier and less reactive reducing agent than LiAlH₄.[7] This steric hindrance and lower reactivity allow for more controlled reductions. Critically, at low temperatures, DIBAL-H can be used to achieve the partial reduction of esters to aldehydes.[8][9] For the complete reduction to the alcohol, the reaction temperature is typically allowed to rise to room temperature or higher.
Mechanism of DIBAL-H Reduction of Esters
The mechanism of DIBAL-H reduction is temperature-dependent.
-
At Low Temperatures (-78 °C): DIBAL-H coordinates to the carbonyl oxygen of the ester. A single hydride transfer occurs to form a stable tetrahedral intermediate.[7][10] This intermediate does not collapse to the aldehyde at low temperatures. Upon aqueous workup, the intermediate is hydrolyzed to the aldehyde.
-
At Higher Temperatures (e.g., room temperature): The tetrahedral intermediate is less stable and can collapse to form the aldehyde, which is then further reduced by another equivalent of DIBAL-H to the primary alcohol.
Figure 3: Temperature-dependent mechanism of ester reduction by DIBAL-H.
Protocol: Reduction of Ethyl 4-Methylisothiazole-3-carboxylate to (4-Methylisothiazol-3-yl)methanol with DIBAL-H
This protocol describes the complete reduction of the ester to the alcohol.
Materials:
-
Ethyl 4-methylisothiazole-3-carboxylate
-
DIBAL-H (solution in an appropriate solvent, e.g., toluene or hexanes)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Methanol
-
Rochelle's salt (sodium potassium tartrate), saturated aqueous solution
-
Ethyl acetate (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe, oven-dried
-
Inert gas (Nitrogen or Argon) supply
-
Dry ice/acetone bath (-78 °C)
-
Separatory funnel
Procedure:
-
Setup: Assemble the dry glassware under an inert atmosphere.
-
Substrate Preparation: Dissolve ethyl 4-methylisothiazole-3-carboxylate (1.0 equivalent) in anhydrous toluene or DCM in the round-bottom flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add DIBAL-H (2.0 - 2.5 equivalents) dropwise via syringe or dropping funnel, maintaining the internal temperature below -70 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours. Then, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis shows complete conversion.
-
Workup:
-
Cool the reaction mixture to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of methanol to destroy any excess DIBAL-H.
-
Add a saturated aqueous solution of Rochelle's salt and stir vigorously for 1-2 hours until two clear layers form.
-
-
Extraction and Isolation:
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Bulky Reagent: The isobutyl groups on the aluminum center provide steric bulk, which can enhance selectivity and prevent over-reduction, especially at low temperatures.[11]
-
Low Initial Temperature: Starting the reaction at -78 °C allows for controlled addition of the hydride and formation of the stable tetrahedral intermediate, minimizing side reactions.
-
Warming to Room Temperature: Allowing the reaction to warm up facilitates the collapse of the intermediate and the subsequent reduction of the aldehyde to the alcohol.
-
Rochelle's Salt Workup: This workup is effective at breaking up the aluminum salts that form, leading to easier separation of the organic and aqueous layers.[11]
Comparative Data and Considerations
| Reducing Agent | Reactivity | Selectivity | Typical Conditions | Workup | Key Considerations |
| LiAlH₄ | Very High | Lower | 0 °C to RT, Anhydrous Ether/THF | Fieser method (H₂O, NaOH, H₂O) | Highly pyrophoric, reacts violently with water. May cause ring cleavage.[1][2] |
| DIBAL-H | High | Higher | -78 °C to RT, Anhydrous Toluene/DCM | Rochelle's salt or acidic workup | Can be used for partial reduction to aldehyde at low temp. Easier to handle than LiAlH₄.[7][10] |
| NaBH₄ | Low | High | RT to Reflux, Protic Solvents (MeOH, EtOH) | Simple aqueous extraction | Generally unreactive towards esters unless activated.[12][13] |
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the equivalents of the reducing agent, extending the reaction time, or gently heating the reaction mixture (with caution for LiAlH₄).
-
Formation of Side Products: The presence of multiple spots on the TLC plate may indicate side reactions, including ring cleavage. In such cases, using a milder reducing agent (if applicable), lowering the reaction temperature, or reducing the reaction time may be beneficial.
-
Difficult Workup: The formation of gelatinous aluminum salts during workup is a common issue. The Fieser and Rochelle's salt workups are designed to mitigate this. Vigorous stirring during the workup is crucial.
-
Chemoselectivity with Isothiazoles: The isothiazole ring's susceptibility to reductive cleavage is a primary concern. Starting with milder conditions (lower temperature, fewer equivalents of reducing agent) and carefully monitoring the reaction progress is highly recommended. If ring cleavage is a persistent issue, exploring alternative, less aggressive reducing systems may be necessary.
Conclusion
The reduction of 4-methylisothiazole-3-carboxylate esters to (4-methylisothiazol-3-yl)methanol is a feasible but delicate transformation that requires careful consideration of the reducing agent and reaction conditions. LiAlH₄ offers a powerful option for complete reduction, but its high reactivity demands stringent safety precautions and may compromise the integrity of the isothiazole ring. DIBAL-H provides a more controlled alternative, with the potential for higher chemoselectivity, especially when the reaction temperature is carefully managed.
For researchers and drug development professionals, the choice between these methods will depend on the specific requirements of their synthetic route, including scale, available equipment, and tolerance for potential side products. The protocols and insights provided in this guide serve as a robust starting point for the successful synthesis of this valuable heterocyclic building block.
References
-
Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Link]
-
TUODA. (2025, May 20). What Is DIBAL-H and How Is It Used in Industrial Reduction Reactions?[Link]
-
Organic Synthesis. DIBAL-H Reduction. [Link]
-
Chemistry Steps. (2024, December 19). DIBAL Reducing Agent. [Link]
-
Scribd. DIBAL-H: Mechanism and Applications. [Link]
-
Oreate AI Blog. (2025, December 30). The Role of LiAlH4 in Transforming Esters: A Closer Look. [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. [Link]
-
University of Oxford. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
-
Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
MDPI. (2026, January 22). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. [Link]
-
Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]
-
YouTube. (2016, July 29). 07 10 Reduction of Esters with LiAlH4 default. [Link]
-
MDPI. (2018, May 30). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]
-
Reddit. (2022, January 9). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). [Link]
-
ResearchGate. Synthesis of methyl 4‐aminoisothiazole‐3‐carboxylate via Thorpe–Ziegler...[Link]
-
Nature. (2024, November 13). Photochemical permutation of thiazoles, isothiazoles and other azoles. [Link]
- Google Patents. CN102786491A - Preparation method of 2-methyl-4-isothiazolin-3-one.
-
Royal Society of Chemistry. (2023). Chemo-selective CuPcS catalyzed reduction and esterification of carboxylic acid analogs. [Link]
-
Wiley Online Library. (2022, January 19). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. [Link]
-
National Science Foundation. REVIEW - Recent Advances in the Synthesis and Reactivity of Isothiazoles. [Link]
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- 13. 13.8. Reductions of Acyl Compounds Using Hydrides – Introduction to Organic Chemistry [saskoer.ca]
Application Note: (4-Methyl-1,2-thiazol-3-yl)methanol in Drug Discovery
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the utility, reactivity, and experimental protocols for using (4-methyl-1,2-thiazol-3-yl)methanol as a scaffold.[1][2]
Executive Summary
(4-Methyl-1,2-thiazol-3-yl)methanol (CAS: 885278-83-5) represents a high-value pharmacophore for Fragment-Based Drug Discovery (FBDD).[1][2] Unlike its ubiquitous 1,3-thiazole counterparts, the 1,2-thiazole (isothiazole) core offers a distinct electrostatic profile and metabolic stability window.[1][2] The C4-methyl group acts as a conformational lock and metabolic blocker ("Magic Methyl" effect), while the C3-hydroxymethyl moiety serves as a versatile vector for library expansion.
Key Physiochemical Properties
| Property | Value | Significance |
| Molecular Weight | 129.18 Da | Ideal for Fragment-Based Screening (Rule of 3 compliant).[1][2] |
| cLogP | ~0.65 | High water solubility; favorable for oral bioavailability. |
| H-Bond Donors/Acceptors | 1 / 3 | Balanced profile for membrane permeability. |
| Topological Polar Surface Area | ~41 Ų | Good predictor for BBB penetration (if targeted). |
| pKa (Conjugate Acid) | ~ -0.5 (N-2) | Weakly basic; remains neutral at physiological pH.[1][2] |
Structural & Mechanistic Rationale
The "Magic Methyl" Effect at C4
The presence of a methyl group at the 4-position is not merely decorative. In medicinal chemistry, this substitution often improves potency via two mechanisms:[1][2]
-
Conformational Restriction: It restricts the rotation of substituents at C3 and C5, reducing the entropic penalty upon binding to a protein target.
-
Metabolic Blocking: The C4 position in unsubstituted isothiazoles is susceptible to electrophilic enzymatic attack (e.g., P450 oxidation). The methyl group blocks this "soft spot," extending half-life (
).
The Isothiazole Vector
The 1,2-thiazole ring contains a weak N–S bond (
Experimental Protocols
Safety Warning: Isothiazoles can be skin sensitizers. All procedures should be performed in a fume hood with appropriate PPE (nitrile gloves, safety glasses).[2]
Protocol A: Scaffold Activation (Conversion to Alkyl Halide)
Objective: Convert the hydroxyl handle into a reactive electrophile (chloride or bromide) for nucleophilic substitution (SN2).
Reagents:
-
Scaffold: (4-methyl-1,2-thiazol-3-yl)methanol (1.0 eq)[1][2]
-
Thionyl Chloride (
) or Phosphorus Tribromide ( ) -
Solvent: Dichloromethane (DCM), anhydrous[2]
-
Base: Triethylamine (
) (optional, to scavenge HCl)[2]
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 mmol of the scaffold in 5 mL of anhydrous DCM under an inert atmosphere (
or Ar). Cool to 0°C. -
Addition: Dropwise add 1.2 eq of
(for chloride) or (for bromide). Note: The reaction is exothermic. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexane).
-
Quench: Carefully quench with saturated aqueous
at 0°C. -
Workup: Extract with DCM (3x), dry over
, and concentrate
Protocol B: Oxidation to Aldehyde (Library Entry Point)
Objective: Generate the aldehyde for Reductive Amination (DEL/Parallel Synthesis).
Reagents:
Step-by-Step Procedure:
-
Suspend DMP in DCM (0.3 M) and add the scaffold solution at RT.
-
Stir for 1 hour. The reaction is typically fast.
-
Quench: Add a 1:1 mixture of sat.
and sat. . Stir vigorously until the layers separate clearly (removes iodine byproducts). -
Isolation: The aldehyde is stable but prone to air oxidation. Use immediately for reductive amination.
Protocol C: Regioselective C-H Activation (C5 Functionalization)
Objective: Extend the scaffold at the C5 position using lithiation.[3]
Mechanism: The C5 proton of isothiazole is the most acidic (
Step-by-Step Procedure:
-
Lithiation: Dissolve the O-protected scaffold (e.g., TBDMS ether) in anhydrous THF at -78°C.
-
Deprotonation: Add
-BuLi (1.1 eq) dropwise. Stir for 30 mins at -78°C. The solution typically turns yellow/orange.-
Caution: Do not allow temperature to rise above -50°C, or the ring may fragment (N-S bond cleavage).[2]
-
-
Electrophile Trapping: Add the electrophile (e.g.,
, , ) and stir for 1 hour at -78°C. -
Warm-up: Slowly warm to RT and quench with
.
Workflow Visualization
The following diagram illustrates the divergent synthesis pathways starting from the core scaffold.
Figure 1: Divergent synthetic workflow for library generation using the isothiazole scaffold.
Mechanistic Insights & Troubleshooting
The N-S Bond Vulnerability
Unlike 1,3-thiazoles, the 1,2-isothiazole ring contains an N-S bond.[1][2]
-
Issue: Harsh reducing agents (e.g.,
, at high pressure) can cleave this bond, opening the ring to form 3-aminothioacrylamides.[1][2] -
Solution: Use milder reducing agents for functional group manipulations. For aldehyde reduction, use
.[2][4] For nitro reductions on attached rings, use or rather than catalytic hydrogenation.[2]
Bioisosteric Replacement
This scaffold is an excellent bioisostere for:
-
2-Hydroxymethylpyridine: The isothiazole is less basic, reducing hERG liability.[1][2]
-
4-Hydroxymethyl-1,3-thiazole: The 1,2-isomer offers a different vector geometry (approx 15° deviation) which can pick up novel interactions in the binding pocket.[1][2]
References
-
Isothiazole Lithiation & Reactivity
-
Synthesis of Isothiazole-3-carboxylates
-
General Isothiazole Medicinal Chemistry
-
1,2-Thiazole vs 1,3-Thiazole Properties
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Regioselective lithiation and functionalization of 3-(benzyloxy)isothiazole: application to the synthesis of thioibotenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alcohol synthesis by carboxyl compound reduction [organic-chemistry.org]
- 5. Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides: general methods for the elaboration of trisubstituted thiazoles and oxazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medwinpublisher.org [medwinpublisher.org]
Application Note: (4-methyl-1,2-thiazol-3-yl)methanol as a Versatile Building Block for Fragment-Based Drug Discovery
Introduction: The Power of Fragments and the Privilege of the Thiazole Scaffold
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in modern medicinal chemistry, offering a complementary approach to traditional high-throughput screening (HTS).[1] Instead of screening large, complex molecules, FBDD focuses on identifying low-molecular-weight compounds (fragments) that bind to a biological target with low affinity.[1] These initial, weak interactions provide high-quality starting points for the development of potent and selective drug candidates through a process of structure-guided growth, linking, or merging. The core advantage of FBDD lies in its ability to more effectively sample chemical space with a smaller number of compounds, often leading to leads with superior physicochemical properties.
Within the vast landscape of chemical fragments, heterocyclic scaffolds play a pivotal role due to their rich three-dimensional character and their capacity for forming diverse, directed interactions with protein targets. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a particularly "privileged" scaffold in drug discovery.[2] This is evidenced by its presence in a wide array of approved drugs and biologically active compounds.[3][4][5] The thiazole moiety can engage in hydrogen bonding, hydrophobic interactions, and aromatic stacking, making it a versatile building block for modulating biological activity.
This application note provides a detailed guide for the use of (4-methyl-1,2-thiazol-3-yl)methanol as a strategic building block in FBDD campaigns. We will delve into its physicochemical properties, a proposed synthetic route, and detailed protocols for its application in primary fragment screening using Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray crystallography. Furthermore, we will address the critical aspect of hit validation and discuss the potential liabilities of the thiazole scaffold, providing a scientifically rigorous framework for its successful implementation in drug discovery projects.
The Building Block: (4-methyl-1,2-thiazol-3-yl)methanol
The fragment (4-methyl-1,2-thiazol-3-yl)methanol offers several attractive features for FBDD. The 1,2-thiazole core provides a rigid scaffold with well-defined vectors for chemical elaboration. The methyl group can probe small hydrophobic pockets, while the hydroxymethyl group provides a handle for both hydrogen bonding and synthetic modification.
Physicochemical Properties
| Property | Value (for 1,3-isomer) | Significance in FBDD |
| Molecular Weight | 129.18 g/mol [6] | Adheres to the "Rule of Three" (MW < 300 Da), ensuring good ligand efficiency. |
| cLogP | 0.5[6] | Indicates good aqueous solubility, which is crucial for biophysical assays. |
| Hydrogen Bond Donors | 1 | Provides a key interaction point with the target protein. |
| Hydrogen Bond Acceptors | 2 (N and O) | Offers additional opportunities for hydrogen bonding. |
| Rotatable Bonds | 1 | Low conformational flexibility, which is desirable for a fragment. |
Proposed Synthesis
A plausible and efficient synthesis of (4-methyl-1,2-thiazol-3-yl)methanol can be envisioned based on the well-established Hantzsch thiazole synthesis.[7]
Scheme 1: Proposed Synthesis of (4-methyl-1,2-thiazol-3-yl)methanol
-
Step 1: Hantzsch Thiazole Synthesis. Reaction of a suitable α-haloketone with a thioamide to form the thiazole ring.
-
Step 2: Functional Group Interconversion. Conversion of a substituent on the thiazole ring to the desired hydroxymethyl group.
FBDD Workflow: From Fragment Library to Confirmed Hit
The successful implementation of an FBDD campaign requires a systematic and multi-faceted approach. The following workflow outlines the key stages, from initial screening to hit validation.
Caption: A generalized workflow for a fragment-based drug discovery campaign.
Protocols for Primary Screening
The following are detailed protocols for utilizing (4-methyl-1,2-thiazol-3-yl)methanol in common FBDD screening techniques.
Protocol 1: NMR-Based Fragment Screening (Protein-Observed 2D ¹H-¹⁵N HSQC)
This method is highly robust for detecting weak binding events by observing chemical shift perturbations (CSPs) in the spectrum of an isotopically labeled protein.[8][9]
1. Protein Preparation:
- Express and purify the target protein with uniform ¹⁵N labeling.
- Dialyze the protein into a suitable NMR buffer (e.g., 20-50 mM phosphate or d11-Tris at pH 7.0-7.5, 50-150 mM NaCl, and 5-10% D₂O).[10]
- Concentrate the protein to a final concentration of 50-100 µM.[11]
2. Fragment Preparation:
- Prepare a stock solution of (4-methyl-1,2-thiazol-3-yl)methanol in a deuterated solvent (e.g., DMSO-d₆) at a high concentration (e.g., 100-500 mM).
- Fragments can be screened individually or in cocktails of 5-10 non-overlapping compounds.[10]
3. NMR Data Acquisition:
- Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.
- Add the fragment (or fragment cocktail) to the protein sample to a final concentration of 200-500 µM (a 5-20 fold excess over the protein concentration).[10][11]
- Acquire a second 2D ¹H-¹⁵N HSQC spectrum.
4. Data Analysis:
- Overlay the reference and fragment-containing spectra.
- Identify residues with significant CSPs, which are indicative of binding.
- For hits from cocktails, deconvolute by screening each fragment individually.
- Perform a titration experiment with varying concentrations of the fragment to determine the dissociation constant (Kd).
Protocol 2: Surface Plasmon Resonance (SPR) Screening
SPR is a label-free technique that measures the binding of an analyte (fragment) to a ligand (protein) immobilized on a sensor chip in real-time.[12][13]
1. Protein Immobilization:
- Immobilize the target protein onto a suitable sensor chip (e.g., CM5 chip via amine coupling). Aim for a high immobilization density to maximize the signal for low-molecular-weight fragments.[14]
- A reference flow cell should be prepared by either leaving it blank or immobilizing an irrelevant protein to subtract non-specific binding.
2. Fragment Preparation:
- Prepare a stock solution of (4-methyl-1,2-thiazol-3-yl)methanol in 100% DMSO.
- Dilute the fragment into the running buffer (e.g., HBS-EP+, PBS) to the desired screening concentration (typically 100-200 µM). Ensure the final DMSO concentration is matched between the samples and the running buffer to minimize solvent effects.[12][14]
3. SPR Data Acquisition:
- Perform a "clean screen" by injecting the fragment over the reference surface to identify non-specific binders.[14]
- Inject the fragment over both the target and reference flow cells.
- Monitor the change in response units (RU) upon binding and dissociation.
4. Data Analysis:
- Subtract the reference flow cell data from the target flow cell data.
- Hits are identified by a significant and dose-dependent binding response.
- Perform a full kinetic or equilibrium analysis by injecting a range of fragment concentrations to determine the affinity (Kd) and kinetic parameters (ka and kd).
Protocol 3: X-ray Crystallography-Based Fragment Screening
This technique provides high-resolution structural information on how a fragment binds to its target, which is invaluable for structure-based drug design.[15][16]
1. Crystal Preparation:
- Grow high-quality, well-diffracting crystals of the target protein.[15][16]
- Crystals should be robust enough to withstand soaking in fragment-containing solutions.
2. Fragment Soaking:
- Prepare a soaking solution containing (4-methyl-1,2-thiazol-3-yl)methanol at a high concentration (e.g., 10-50 mM) in a cryoprotectant-compatible buffer.
- Transfer the protein crystals into the soaking solution for a defined period (from minutes to hours).
- Alternatively, co-crystallize the protein in the presence of the fragment.
3. Data Collection and Structure Determination:
- Flash-cool the soaked crystal in liquid nitrogen.
- Collect X-ray diffraction data at a synchrotron source.
- Process the data and solve the structure by molecular replacement using the apo-protein structure as a model.
- Carefully inspect the resulting electron density maps for evidence of the bound fragment.
4. Data Analysis:
- Model the fragment into the electron density and refine the structure.
- Analyze the binding mode of the fragment, identifying key interactions with the protein.
- This structural information will guide the subsequent hit-to-lead optimization process.
Trustworthiness: Hit Validation and Addressing Potential Liabilities of the Thiazole Scaffold
A critical aspect of FBDD is rigorous hit validation to ensure that the observed activity is genuine and not due to artifacts.[3][4][5] The thiazole scaffold, while attractive, can sometimes be associated with non-specific activity or "frequent hitter" behavior.[3][4][5] Therefore, a thorough hit validation cascade is essential.
1. Confirmation of Direct Binding:
- An initial hit from one primary screening technique should be confirmed by an orthogonal biophysical method. For example, an SPR hit should be validated by NMR, or vice versa.
2. Assessment of Specificity and Mechanism:
- Counter-Screening: Screen the fragment against a panel of unrelated proteins to assess its selectivity.
- Thiol Reactivity and Redox Assays: Thiazoles can sometimes exhibit reactivity towards cysteine residues or engage in redox cycling.[3][4][5] It is crucial to perform assays to rule out these non-specific mechanisms of action, especially if the target protein has a reactive cysteine in its active site.
- Aggregation Assays: At high concentrations, some fragments can form aggregates that non-specifically inhibit proteins. Dynamic light scattering (DLS) can be used to assess the aggregation potential of the fragment.
3. Structure-Activity Relationship (SAR) by Analogs:
- Synthesize or purchase a small number of close analogs of (4-methyl-1,2-thiazol-3-yl)methanol.
- A clear SAR, where small structural changes lead to predictable changes in binding affinity, is a strong indicator of a specific and tractable hit.
From Hit to Lead: The Path Forward
Once (4-methyl-1,2-thiazol-3-yl)methanol is confirmed as a bona fide hit, the high-resolution structural information obtained from X-ray crystallography will be instrumental in guiding its evolution into a potent lead compound. The hydroxymethyl group provides a clear vector for "growing" the fragment into adjacent pockets of the binding site to pick up additional favorable interactions.
Caption: Conceptual pathway for hit expansion from the (4-methyl-1,2-thiazol-3-yl)methanol core.
Conclusion
The fragment (4-methyl-1,2-thiazol-3-yl)methanol represents a valuable and strategically designed building block for fragment-based drug discovery. Its favorable physicochemical properties, coupled with the privileged nature of the thiazole scaffold, make it an excellent starting point for FBDD campaigns against a wide range of biological targets. By employing the detailed screening protocols and rigorous hit validation strategies outlined in this application note, researchers can confidently and effectively leverage this fragment to discover novel, high-quality lead compounds. The key to success lies not only in the identification of a binding event but also in the careful and systematic validation of that hit to ensure its tractability for further optimization.
References
-
Proj, M., Hrast, M., Knez, D., Bozovic, K., & Frlan, R. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(12), 1905–1910. [Link]
-
Proj, M., Hrast, M., Knez, D., Bozovic, K., & Frlan, R. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Europe PMC. [Link]
-
Proj, M., Hrast, M., Knez, D., Bozovic, K., & Frlan, R. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ResearchGate. [Link]
-
Chen, Y., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. ResearchGate. [Link]
-
Various Authors. (2025). 11. Thiazole: A privileged scaffold in drug discovery. ResearchGate. [Link]
-
Proj, M., Hrast, M., Knez, D., Bozovic, K., & Frlan, R. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Publications. [Link]
-
Renaud, J., et al. (2021). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]
-
Various Authors. (n.d.). Chapter 7: Fragment and Low Molecular Weight Compound Analysis. Royal Society of Chemistry. [Link]
-
Rada, H., et al. (2015). Fragment-Based Drug Discovery Using NMR Spectroscopy. PubMed Central. [Link]
-
Various Authors. (2025). SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. Drug Discovery Today. [Link]
-
Wollenhaupt, J., et al. (2022). Crystallographic Fragment Screening: Workflow & Tools. YouTube. [Link]
-
Congreve, M., et al. (2014). Fragment screening by SPR and advanced application to GPCRs. PubMed. [Link]
-
Various Authors. (2023). 2023 NMR Training Course I - Fragment-based Screening using NMR. HFNMRC. [Link]
-
National Center for Biotechnology Information. (n.d.). (4-Methyl-1,3-thiazol-5-yl)methanol. PubChem. [Link]
-
U.S. Environmental Protection Agency. (2025). 4-METHYL-2-PHENYLTHIAZOLE Properties. EPA. [Link]
-
Various Authors. (2023). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. ScienceDirect. [Link]
-
Bruker. (n.d.). Fragment screening by ligand observed nmr. Bruker. [Link]
-
Minikel, E. (2016). NMR fragment screening. CureFFI.org. [Link]
-
Various Authors. (n.d.). Crystallographic Fragment Screening. Springer Nature Experiments. [Link]
-
Wollenhaupt, J. (2021). Crystallographic fragment screening - improvement of workflow, tools and procedures, and application for the development of enzy. Freie Universität Berlin. [Link]
-
Various Authors. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. [Link]
-
Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. [Link]
-
Creative BioMart. (n.d.). X-ray Crystallography. Creative BioMart. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]
-
Sałdyka, M., & Mielke, Z. (2018). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. PubMed Central. [Link]
-
Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. [Link]
-
El-Sayed, M. A., & El-Gazzar, A. R. B. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
-
Hartman, G. D., & Weinstock, L. M. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses. [Link]
-
Cheméo. (n.d.). 4-Methylthiazole.pdf. Cheméo. [Link]
-
ChemSynthesis. (2025). 2-(4-methyl-1,3-thiazol-5-yl)ethanol. ChemSynthesis. [Link]
-
Lesyk, R., et al. (2010). Synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety. PubMed. [Link]
-
Various Authors. (n.d.). Fragment-based drug discovery for transthyretin kinetic stabilisers using a novel capillary zone electrophoresis method. PLOS. [Link]
-
Eltamany, S. H., El-Deen, I. M., & Abd El-Fattah, M. E. (2024). SYNTHESIS AND BIOLOGICAL ACTIVITY OF 1-(4-METHYL-2-0XO-2H-I-BENZOJlYRAN- 7-YLOXOACETYL). PJSIR. [Link]
-
Li, D., & Kang, C. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Link]
-
Various Authors. (2025). Molecular, Spectroscopic, NBO and NLO Properties of 4-Methyl-5-thiazoleethanol: A Comparative Theoretical Study. ResearchGate. [Link]
-
Various Authors. (2022). The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. RSC Publishing. [Link]
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protocol for oxidizing (4-methyl-1,2-thiazol-3-yl)methanol to aldehyde
An Application Guide: Protocols for the Selective Oxidation of (4-Methyl-1,2-thiazol-3-yl)methanol to (4-Methyl-1,2-thiazol-3-yl)carbaldehyde
Introduction: The Significance of Thiazole Aldehydes in Synthesis
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds.[1] Consequently, functionalized thiazoles, particularly (4-methyl-1,2-thiazol-3-yl)carbaldehyde, serve as critical building blocks for the synthesis of more complex molecular architectures. The selective oxidation of the corresponding primary alcohol, (4-methyl-1,2-thiazol-3-yl)methanol, is a fundamental yet delicate transformation. The primary challenge lies in achieving high conversion to the desired aldehyde while preventing over-oxidation to the carboxylic acid and avoiding unwanted side reactions involving the sensitive thiazole ring.[2]
This guide, intended for researchers and drug development professionals, provides detailed protocols for this specific oxidation. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering insights into why specific reagents and conditions are chosen. We will explore two robust and widely adopted methods: Dess-Martin Periodinane (DMP) oxidation and Swern oxidation, providing a comparative analysis to aid in selecting the optimal procedure for your specific laboratory context and scale.
Strategic Considerations for Oxidizing a Heterocyclic Alcohol
The choice of an oxidizing agent is paramount. The thiazole nucleus, while aromatic, contains heteroatoms (nitrogen and sulfur) that can be susceptible to oxidation under harsh conditions.[1] Therefore, mild and highly selective methods are required.
-
Dess-Martin Periodinane (DMP) Oxidation : This method utilizes a hypervalent iodine compound that offers a mild and neutral environment for the oxidation.[3] It is renowned for its high chemoselectivity, tolerance of various functional groups, and generally straightforward workup, making it an excellent choice for sensitive and complex substrates.[4][5]
-
Swern Oxidation : As a member of the "activated DMSO" family of oxidations, the Swern protocol is celebrated for its exceptionally mild conditions (typically -78 °C) and broad functional group compatibility.[6][7][8] It reliably converts primary alcohols to aldehydes with minimal risk of over-oxidation.[8] Its main drawbacks are the generation of the foul-smelling byproduct dimethyl sulfide and the strict requirement for low temperatures.[6][9]
-
Manganese Dioxide (MnO₂) Oxidation : Activated MnO₂ is a classic reagent for the selective oxidation of allylic, benzylic, and heterocyclic alcohols.[10][11] As a heterogeneous reagent, workup is simplified to filtration. However, the reactivity of MnO₂ can be inconsistent depending on its method of preparation and activation.
-
TEMPO-Catalyzed Oxidation : This method uses a stable nitroxyl radical catalyst (TEMPO) in conjunction with a stoichiometric co-oxidant like sodium hypochlorite (bleach).[12][13][14] It is a highly selective and often "greener" alternative. Notably, a process for the synthesis of the related 4-methyl-thiazole-5-carbaldehyde utilizes a TEMPO/NaOCl system, demonstrating its applicability to this class of compounds.[15][16]
For this guide, we will focus on the DMP and Swern oxidations due to their high reliability, extensive documentation in the literature, and broad applicability in discovery chemistry labs.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol is often the first choice for small- to medium-scale synthesis due to its operational simplicity and mild, non-acidic, and non-basic reaction conditions.[4]
Core Principle
The hypervalent iodine(V) center of the Dess-Martin Periodinane reagent accepts a pair of electrons from the alcohol. A subsequent base-assisted elimination releases the aldehyde, acetic acid, and a reduced iodinane byproduct. The reaction is typically performed at room temperature and is often complete within a few hours.[3]
Experimental Workflow Diagram
Caption: Workflow for DMP Oxidation.
Materials and Reagents
| Reagent/Material | Specification |
| (4-methyl-1,2-thiazol-3-yl)methanol | Substrate (1.0 eq) |
| Dess-Martin Periodinane (DMP) | 15 wt. % in water (stabilized) is safer, or anhydrous (1.2 eq) |
| Dichloromethane (DCM) | Anhydrous, ACS Grade |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Reagent Grade |
| Sodium Thiosulfate (Na₂S₂O₃) | Reagent Grade |
| Diethyl Ether or Ethyl Acetate | ACS Grade |
| Anhydrous Magnesium or Sodium Sulfate (MgSO₄/Na₂SO₄) | Drying Agent |
| Silica Gel | 230-400 mesh |
Step-by-Step Procedure
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (4-methyl-1,2-thiazol-3-yl)methanol (1.0 eq).
-
Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Reagent Addition: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2 eq) portion-wise over 5 minutes.[17]
-
Reaction: Allow the reaction mixture to stir at room temperature. The reaction is typically complete in 2 to 4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting alcohol spot is consumed.
-
Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether. Quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid phases dissolve and the layers become clear.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude aldehyde by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Swern Oxidation
The Swern oxidation is a highly reliable and general method, particularly useful for acid- or base-sensitive substrates. Its execution requires careful attention to anhydrous conditions and low temperatures.[6][8]
Core Principle
Dimethyl sulfoxide (DMSO) is activated at low temperature (-78 °C) with oxalyl chloride to form the highly reactive chloro(dimethyl)sulfonium chloride.[6][18] The alcohol adds to this species, forming an alkoxysulfonium salt. A hindered, non-nucleophilic base, typically triethylamine (Et₃N), then promotes an intramolecular elimination (via a sulfur ylide intermediate) to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[6][9]
Reaction Mechanism Diagram
Sources
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- 8. Swern Oxidation [organic-chemistry.org]
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- 18. organicchemistrytutor.com [organicchemistrytutor.com]
Navigating the Synthetic Landscape: A Guide to Protecting Isothiazole Methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isothiazole nucleus is a critical pharmacophore in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in medicinal chemistry. The synthesis and functionalization of isothiazole-containing molecules, particularly those bearing a reactive hydroxymethyl group, often necessitate a strategic approach to functional group protection. This guide provides an in-depth analysis of protecting group strategies for isothiazole methanol derivatives, offering both theoretical insights and practical, field-proven protocols.
The Imperative for Protection: Why and When to Mask the Hydroxymethyl Group
The hydroxymethyl group (-CH₂OH) on an isothiazole ring, while a valuable handle for further molecular elaboration, can also be a liability. Its nucleophilic oxygen and mildly acidic proton can interfere with a wide range of synthetic transformations. Protection is crucial in scenarios such as:
-
Organometallic Reactions: Grignard reagents, organolithiums, and other strongly basic organometallics will be quenched by the acidic proton of the alcohol.[2]
-
Reactions with Electrophiles: The hydroxyl group can compete with other desired nucleophiles in reactions with electrophilic reagents.
-
Oxidation-Sensitive Reactions: While the isothiazole ring itself is relatively stable, the primary alcohol can be susceptible to oxidation under certain conditions.
-
Multi-step Syntheses: In complex synthetic sequences, protecting the hydroxymethyl group ensures its integrity until it is needed for a subsequent transformation.[3]
The choice of a suitable protecting group is governed by several key principles, often referred to as the "ideal" characteristics of a protecting group.[4] These include ease of installation and removal under mild conditions that do not affect other functional groups (orthogonality), stability to the planned reaction conditions, and minimal introduction of new stereocenters.[3][4]
Strategic Selection of Protecting Groups for Isothiazole Methanols
The selection of an appropriate protecting group is a critical decision in the synthetic planning process. The stability of the isothiazole ring to various reagents must be a primary consideration. Here, we delve into the most effective and commonly employed protecting groups for isothiazole methanol derivatives.
Silyl Ethers: The Versatile Workhorses
Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, general stability, and selective removal under mild conditions.[2][5] The general structure is R'O-SiR₃, where the R groups on the silicon atom can be varied to tune the steric bulk and, consequently, the stability of the silyl ether.[5]
Common Silyl Ethers for Isothiazole Methanols:
-
Trimethylsilyl (TMS): Generally used for transient protection due to its high lability to acidic conditions and even chromatography on silica gel.
-
tert-Butyldimethylsilyl (TBS or TBDMS): A robust and widely used protecting group, stable to a broad range of non-acidic reagents.[5] It is significantly more stable than TMS ether.[6]
-
Triisopropylsilyl (TIPS): Offers even greater steric hindrance and stability compared to TBS, making it suitable for more demanding reaction conditions.[5]
-
tert-Butyldiphenylsilyl (TBDPS): Known for its high stability, particularly towards acidic conditions, and its UV-active nature which can aid in visualization during chromatography.[5]
The choice between these silyl ethers often depends on the required level of stability and the need for selective deprotection in the presence of other silyl ethers.[5]
Application Notes and Protocols
Table 1: Comparative Overview of Common Silyl Ether Protecting Groups
| Protecting Group | Reagents for Protection | Typical Solvents | Deprotection Conditions | Relative Stability |
| TMS | TMSCl, Imidazole or Et₃N | DCM, THF | K₂CO₃/MeOH; mild acid | Low |
| TBS/TBDMS | TBSCl, Imidazole | DMF, DCM | TBAF/THF; CSA/MeOH; HF-Pyridine | Moderate |
| TIPS | TIPSCl, Imidazole | DMF, DCM | TBAF/THF; HF-Pyridine | High |
| TBDPS | TBDPSCl, Imidazole | DMF, DCM | TBAF/THF; HF-Pyridine | Very High |
Experimental Protocol: Protection of (Isothiazol-5-yl)methanol with TBDMSCl
This protocol details the standard procedure for the protection of a primary alcohol with tert-butyldimethylsilyl chloride.
Diagram: TBDMS Protection Workflow
Caption: Workflow for TBDMS protection of isothiazole methanol.
Materials:
-
(Isothiazol-5-yl)methanol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of (isothiazol-5-yl)methanol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Add TBDMSCl (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired TBDMS-protected isothiazole methanol.
Experimental Protocol: Deprotection of a TBDMS-Protected Isothiazole Methanol
The removal of the TBDMS group is most commonly achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[7]
Diagram: TBDMS Deprotection Workflow
Caption: Workflow for TBAF-mediated TBDMS deprotection.
Materials:
-
TBDMS-protected isothiazole methanol
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in Tetrahydrofuran (THF)
-
Anhydrous THF
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected isothiazole methanol (1.0 eq) in anhydrous THF.
-
Add TBAF (1.1 eq, 1 M solution in THF) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected (isothiazol-5-yl)methanol.
Alkoxymethyl Ethers: An Alternative Strategy
Alkoxymethyl ethers, such as methoxymethyl (MOM) and benzyloxymethyl (BOM) ethers, offer an alternative to silyl ethers and are stable under a variety of conditions, particularly those that are basic or involve organometallic reagents.[8] They are generally cleaved under acidic conditions.
Diagram: MOM Group Protection and Deprotection Cycle
Caption: The cycle of MOM protection and deprotection.
Experimental Protocol: MOM Protection of (Isothiazol-5-yl)methanol
Materials:
-
(Isothiazol-5-yl)methanol
-
Methoxymethyl chloride (MOMCl) or Dimethoxymethane (DMM)
-
A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (isothiazol-5-yl)methanol (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add DIPEA (1.5 eq).
-
Slowly add MOMCl (1.2 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Experimental Protocol: MOM Deprotection
Materials:
-
MOM-protected isothiazole methanol
-
Methanolic HCl (e.g., 2 M) or another protic acid in an alcohol solvent
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the MOM-protected compound in methanol.
-
Add the acidic solution (e.g., methanolic HCl) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully neutralize the reaction with saturated aqueous NaHCO₃ solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography if necessary.
Orthogonal Protection Strategies
In more complex syntheses, it may be necessary to protect multiple functional groups that require removal at different stages. This is where orthogonal protecting group strategies become invaluable.[3][4] For instance, a TBDMS group can be selectively removed with fluoride in the presence of a MOM group, which is stable to these conditions. Conversely, the MOM group can be removed with acid while the TBDMS group remains intact. This allows for the selective unmasking and reaction of specific hydroxyl groups within the same molecule.
Conclusion
The strategic use of protecting groups is a cornerstone of modern organic synthesis. For researchers working with isothiazole methanol derivatives, a thorough understanding of the available protecting groups, their stability profiles, and the protocols for their installation and removal is essential for success. Silyl ethers, particularly TBDMS, and alkoxymethyl ethers like MOM provide a robust and versatile toolbox for the synthetic chemist. By carefully selecting the appropriate protecting group and reaction conditions, the synthetic utility of isothiazole methanols can be fully realized, paving the way for the discovery and development of novel, biologically active molecules.
References
- Vertex AI Search. (2024). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes.
- Vertex AI Search. (2024).
- Medwin Publishers. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
- Wikipedia. (2024). Silyl ether.
- OSTI.gov. (2003). A New Method for Alkoxymethyl (MOM or EOM) Protection of Thiol Functionality in Heterocyclic Compounds (Journal Article) | ETDEWEB.
- Organic Chemistry Portal. (2021). Isothiazole synthesis.
- Academia.edu. (2003). (PDF) The chemistry of isothiazoles.
- Tokyo Chemical Industry. (2024). Protecting Agents.
- SciSpace. (2003). A New Method for Alkoxymethyl (MOM or EOM) Protection of Thiol Functionality in Heterocyclic Compounds.
- Gelest. (2024). Deprotection of Silyl Ethers - Gelest Technical Library.
- SynArchive. (2024). Protecting Groups List.
- Semantic Scholar. (2002). a new deprotection procedure for the n-methoxy-methyl group of n-methoxymethyl-heterocyclic compound.
- Bentham Science. (2024). A Facile, Efficient and Chemoseletive Deprotection of Silyl Ethers Using Zinc (II)
- Organic Synthesis. (2024). Protecting Groups.
- Organic Chemistry Portal. (2007).
- Master Organic Chemistry. (2015). Protecting Groups For Alcohols.
- Chemistry Stack Exchange. (2015). By what mechanism do acids deprotect primary silyl ethers?
- Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols.
- YouTube. (2022). MOM Protecting Group Addition | Organic Chemistry.
- National Center for Biotechnology Information. (2024).
- Organic Chemistry Portal. (2014). tert-Butyldimethylsilyl Ethers.
- ResearchGate. (2024). A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters | Request PDF.
- Organic Chemistry Portal. (1999). Hydroxyl Protecting Groups Stability.
- Sigma-Aldrich. (2024). 5-(hydroxymethyl)thiazole AldrichCPR.
- Indian Institute of Technology Bombay. (2020). Protecting Groups.
- Organic Chemistry Portal. (2024). Protective Groups.
- Chem-St
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Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Methylisothiazole-3-Methanol Synthesis
Case ID: ISO-MEOH-OPT-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Yield Improvement & Troubleshooting for Isothiazole-3-Methanol Derivatives
Introduction: The "Hidden" Yield Killers
Welcome to the Technical Support Center. You are likely here because your yields for 4-methylisothiazole-3-methanol are stalling between 30-50%, despite the literature promising higher.
In my experience supporting heterocycle synthesis, the synthesis of isothiazole alcohols from their corresponding esters (typically ethyl 4-methylisothiazole-3-carboxylate ) fails not because of a single error, but due to a "pincer movement" of two competing factors:
-
Chemical Instability: The isothiazole N-S bond is chemically fragile. Strong reducing agents (like LiAlH₄) often cleave the ring before reducing the ester.
-
Physical Loss: The target alcohol is highly polar and water-soluble. Standard aqueous workups often wash 40% of your product down the drain.
This guide restructures your protocol to address these specific failure points.
Part 1: The Synthesis Strategy (Visualized)
Before troubleshooting, verify your workflow against this optimized pathway. We recommend shifting from aggressive hydride donors to chemoselective systems.
Figure 1: Comparison of reduction routes. Route B (NaBH4/CaCl2) minimizes the risk of N-S bond cleavage inherent in Route A.
Part 2: Critical Troubleshooting (Q&A Format)
Issue 1: "My crude NMR shows the ethyl group is gone, but I see a complex mixture/tar instead of product."
Diagnosis: Reductive Ring Cleavage. The Science: The isothiazole ring contains a weak Nitrogen-Sulfur (N-S) bond. Lithium Aluminum Hydride (LiAlH₄) is a non-selective nucleophile. While it reduces the ester, it frequently attacks the sulfur atom, cleaving the ring to form acyclic thio-amines or completely desulfurizing the compound.
The Fix: Switch to a Modified Borohydride System. Do not use LiAlH₄. Instead, use Sodium Borohydride (NaBH₄) activated with Calcium Chloride (CaCl₂) or Methanol.
-
Why? NaBH₄ alone is too weak to reduce esters efficiently.[1][2] Adding CaCl₂ generates Ca(BH₄)₂ in situ, which acts as a Lewis acid to activate the carbonyl oxygen, making it susceptible to reduction without being strong enough to attack the isothiazole ring.
Protocol Adjustment:
-
Dissolve ester (1 eq) in anhydrous THF/EtOH (2:1).
-
Add CaCl₂ (1.5 eq) and stir for 15 min.
-
Add NaBH₄ (3 eq) portion-wise at 0°C.
-
Allow to warm to RT. This typically yields >85% conversion with intact rings.
Issue 2: "The reaction completes (TLC shows one spot), but after extraction, I only recover 30% mass."
Diagnosis: Partition Coefficient Failure (Water Solubility). The Science: 4-methylisothiazole-3-methanol is a low-molecular-weight alcohol with a polar heterocycle. It loves water. If you quench with 1M HCl and extract with diethyl ether or hexane, the product stays in the acidic aqueous layer.
The Fix: Salting Out & Polar Extraction.
You must shift the partition coefficient (
Protocol Adjustment:
-
Saturate the Aqueous Phase: Upon quenching, add solid NaCl or K₂CO₃ until the aqueous layer is saturated (brine). This "salting out" effect forces organics out of the water.
-
Change Solvent: Stop using Ether/Hexane. Use Ethyl Acetate or a mixture of Chloroform/Isopropanol (3:1) . The alcohol content helps pull the polar product into the organic phase.
-
Continuous Extraction: For scales >10g, use a liquid-liquid continuous extractor for 12 hours to recover stubborn product.
Part 3: Comparative Data & Reagents
The following table summarizes the efficiency of different reducing agents for isothiazole esters, based on internal application data and literature precedents for sensitive heterocycles.
| Reducing System | Reaction Time | Ring Integrity | Yield (Isolated) | Notes |
| LiAlH₄ / THF | 1 hr | Poor | 25-40% | High risk of N-S cleavage; messy workup. |
| NaBH₄ / MeOH | 4-6 hrs | Good | 60-70% | Requires reflux; transesterification side-products possible. |
| NaBH₄ / CaCl₂ / THF | 2-3 hrs | Excellent | 85-92% | Best balance of reactivity and chemoselectivity. |
| DIBAL-H | 1 hr | Moderate | 50-60% | Expensive; requires -78°C; aluminum emulsions difficult to clear. |
Part 4: Troubleshooting Logic Tree
Use this decision matrix to diagnose your specific yield loss.
Figure 2: Diagnostic workflow for isolating the root cause of yield loss.
References & Authority
-
Reduction of Heterocyclic Esters:
-
Source: Brown, H. C., & Narasimhan, S. (1979). "Selective reductions. 24. Reaction of calcium borohydride with functional groups." Journal of Organic Chemistry.
-
Relevance: Establishes the mechanism for NaBH₄/CaCl₂ reducing esters without affecting sensitive unsaturations or heteroatoms.
-
URL:
-
-
Isothiazole Ring Stability:
-
Source: Slack, R., & Wooldridge, K. R. H. (1965). "Isothiazoles.[3] Part I. Preparation of isothiazole-3-carboxylic acids." Journal of the Chemical Society.
-
Relevance: Discusses the fragility of the isothiazole nucleus and susceptibility to nucleophilic attack at sulfur.
-
URL:
-
-
Workup of Polar Organic Compounds:
-
Source: University of Rochester, Dept. of Chemistry. "Workup for Polar and Water-Soluble Solvents."
-
Relevance: Validates the use of CHCl₃/IPA mixtures for extracting water-soluble alcohols.
-
URL:
-
-
General Isothiazole Synthesis (Context):
-
Source: BenchChem.[4] "A Comparative Analysis of Isothiazole Synthesis Routes."
-
Relevance: Provides context on the precursor synthesis (ethyl 4-methylisothiazole-3-carboxylate) to ensure starting material purity.
-
URL:
-
Sources
Technical Support Center: Optimizing Lithiation Conditions for 4-Methylisothiazole Functionalization
Welcome to the technical support center for the functionalization of 4-methylisothiazole via lithiation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful synthetic transformation. Here, we will delve into the critical parameters of the reaction, troubleshoot common issues, and provide a framework for achieving high-yield, regioselective functionalization.
I. Core Concepts: Understanding the Lithiation of 4-Methylisothiazole
The deprotonation of 4-methylisothiazole is a nuanced process governed by the acidity of its protons and the reaction conditions employed. The isothiazole ring is a five-membered heterocycle containing nitrogen and sulfur atoms, which influence the electron density and reactivity of the ring protons. The primary sites for deprotonation are the C5-proton and the methyl group protons at the C4 position.
The regioselectivity of the lithiation is highly dependent on the choice of base, solvent, temperature, and reaction time. These factors determine whether the reaction proceeds under kinetic or thermodynamic control, leading to different product distributions.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the possible sites of lithiation on 4-methylisothiazole?
There are two primary sites for deprotonation on 4-methylisothiazole:
-
C5-Position: The proton at the C5 position is adjacent to the sulfur atom, which can stabilize the resulting carbanion through inductive effects and d-orbital participation. This is often the kinetically favored site of deprotonation.[3][4]
-
C4-Methyl Group (Lateral Lithiation): The protons on the methyl group can also be abstracted, leading to a benzylic-like carbanion. This is often the thermodynamically more stable intermediate.
Q2: What is the difference between kinetic and thermodynamic control in this reaction?
-
Kinetic Control: At low temperatures and with sterically hindered bases, the reaction favors the formation of the product that is formed fastest, which is typically the C5-lithiated species.[1][5] This is because the C5-proton is generally more accessible.
-
Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction can reach equilibrium, favoring the most stable product. In this case, the more stable C4-methyl-lithiated (lateral) species may be the major product.[6]
Q3: Which organolithium base should I choose?
The choice of base is critical for controlling the regioselectivity of the lithiation:
-
n-Butyllithium (n-BuLi): This is a commonly used base that can deprotonate at both the C5 position and the methyl group. The outcome is highly dependent on the reaction conditions. Studies have shown that n-BuLi can lead to a mixture of products, including ring-cleavage byproducts.[3][7]
-
Lithium Diisopropylamide (LDA): As a strong, non-nucleophilic, and sterically hindered base, LDA often favors deprotonation at the more accessible C5 position, especially at low temperatures.[8][9]
-
tert-Butyllithium (t-BuLi): This is a very strong and sterically hindered base that can also be used. Its high reactivity can sometimes lead to less selective reactions or side reactions if not carefully controlled.[8]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the lithiation and functionalization of 4-methylisothiazole.
Issue 1: Low or No Conversion of Starting Material
Possible Causes:
-
Inactive Organolithium Reagent: Organolithium reagents are highly sensitive to moisture and air. Improper storage or handling can lead to degradation.
-
Insufficiently Low Temperature: The lithiation of isothiazoles is typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the lithiated intermediate.[10]
-
Presence of Protic Impurities: Trace amounts of water or other protic impurities in the solvent or on the glassware will quench the organolithium reagent.
Solutions:
-
Titrate Your Organolithium Reagent: Always titrate your organolithium solution before use to determine its exact molarity.
-
Ensure Anhydrous Conditions: Dry all glassware in an oven and cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents.
-
Maintain Low Temperatures: Use a cryostat or a dry ice/acetone bath to maintain a consistent low temperature throughout the reaction.
Issue 2: Poor Regioselectivity (Mixture of C5 and C4-Methyl Functionalized Products)
Possible Causes:
-
Inappropriate Base Selection: The choice of base is a primary determinant of regioselectivity.
-
Incorrect Reaction Temperature: Temperature plays a crucial role in kinetic versus thermodynamic control.[11]
-
Reaction Time: Longer reaction times can allow for equilibration to the thermodynamic product.
Solutions:
-
For C5-Functionalization (Kinetic Product):
-
Use a sterically hindered base like LDA.
-
Maintain a very low temperature (-78 °C).
-
Keep the reaction time short before adding the electrophile.
-
-
For C4-Methyl Functionalization (Thermodynamic Product):
-
Use a base like n-BuLi.
-
Allow the reaction to warm to a slightly higher temperature (e.g., -40 °C to -20 °C) for a controlled period to allow for equilibration before quenching with the electrophile.
-
Issue 3: Formation of Ring-Cleavage Byproducts
Possible Causes:
-
Nucleophilic Attack by the Organolithium Reagent: Strong, nucleophilic bases like n-BuLi can attack the sulfur atom of the isothiazole ring, leading to ring opening.[3][4] This is more prevalent at higher temperatures.
-
Instability of the Lithiated Intermediate: The lithiated isothiazole can be unstable and undergo decomposition, especially if the temperature is not adequately controlled.
Solutions:
-
Use a Non-Nucleophilic Base: Employ a base like LDA to minimize nucleophilic attack on the ring.
-
Strict Temperature Control: Maintain a consistently low temperature throughout the lithiation and quenching steps.
-
In Situ Trapping: Add the electrophile to the reaction mixture before or during the addition of the organolithium base. This "in situ quench" can trap the desired lithiated species before it has a chance to decompose or undergo side reactions.[12]
III. Experimental Protocols & Data
Protocol 1: General Procedure for C5-Lithiation and Functionalization of 4-Methylisothiazole (Kinetic Control)
This protocol is optimized for the selective functionalization at the C5 position.
Materials:
-
4-Methylisothiazole
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA) solution (freshly prepared or titrated)
-
Electrophile (e.g., trimethylsilyl chloride, an aldehyde, or an alkyl halide)
-
Anhydrous work-up and purification solvents
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add 4-methylisothiazole (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) dropwise to the cooled solution, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 30-60 minutes.
-
Add the electrophile (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-2 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Perform a standard aqueous work-up and extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary: Influence of Conditions on Regioselectivity
| Base | Temperature | Predominant Product | Control Type |
| LDA | -78 °C | C5-Functionalized | Kinetic[8][9] |
| n-BuLi | -78 °C to -40 °C | Mixture (C5 and C4-Me) | Mixed |
| n-BuLi | -20 °C | C4-Methyl Functionalized | Thermodynamic |
Note: The optimal conditions may vary depending on the specific electrophile used.
IV. Visualizing the Workflow
Decision Tree for Troubleshooting Lithiation Reactions
Caption: Troubleshooting logic for optimizing 4-methylisothiazole lithiation.
Experimental Workflow for C5-Selective Functionalization
Caption: Step-by-step workflow for the C5-selective functionalization of 4-methylisothiazole.
V. References
-
Collum, D. B. Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis. PMC, NIH. [Link]
-
Wix.com. Kinetic Control vs Thermodynamic Control. (2019). [Link]
-
Schlosser, M. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. PMC, NIH. [Link]
-
ResearchGate. Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?. (2014). [Link]
-
Growing Science. Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl). [Link]
-
Canadian Journal of Chemistry. Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. (1970). [Link]
-
ResearchGate. Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. (2025). [Link]
-
Bailey, W. F. Optimization of Organolithium Reactions. (2020). [Link]
-
Snieckus, V. Directed (ortho) Metallation. [Link]
-
Wikipedia. Thermodynamic and kinetic reaction control. [Link]
-
Canadian Journal of Chemistry. Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. (1970). [Link]
-
PubMed. Reactions of difunctional electrophiles with functionalized aryllithium compounds: remarkable chemoselectivity by flash chemistry. (2015). [Link]
-
Dalal Institute. Kinetic and Thermodynamic Control. [Link]
-
PubMed. Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. (2022). [Link]
-
Chemistry Stack Exchange. Thermodynamic vs kinetic reaction control with radical substitution. (2016). [Link]
-
Chemistry LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). [Link]
-
Organic Chemistry Portal. Isothiazole synthesis. [Link]
-
RSC Publishing. Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides. [Link]
-
JOCPR. 147-152 Research Article Synthesis of some new 5- substituted of. [Link]
-
Tetrahedron Letters. pKa values in organic chemistry – making maximum use of the available data. (2018). [Link]
-
PubChem. 4-Methylthiazole | C4H5NS | CID 12748. [Link]
-
ResearchGate. (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. (2002). [Link]
-
New Journal of Chemistry (RSC Publishing). Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. [Link]
-
PubMed. Lithiation-electrophilic substitution of N-thiopivaloylazetidine. (2010). [Link]
-
MDPI. Regioselectivity of Electrophilic Attack on 4-Methyl-1-Thioxo-1,2,4,5-Tetrahydro[5][12][13]Triazolo[4,3-A]Quinazolin-5-One Part 2: Reactions on Nitrogen Atom. (2000). [Link]
-
Gschwend, H. W. Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. [Link]
-
FooDB. Showing Compound 4-Methylthiazole (FDB011116). [Link]
-
PubMed. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. [Link]
-
Books. Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. (2024).
-
Medwin Publishers. A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019). [Link]
-
PubMed. Impact of Low Temperatures on the Lithiation and Delithiation Properties of Si-Based Electrodes in Ionic Liquid Electrolytes. (2022). [Link]
-
PubMed. Regioselectivity of pyridine deprotonation in the gas phase. (2007). [Link]
-
PubMed. Deproto-metallation of N-arylated pyrroles and indoles using a mixed lithium–zinc base and regioselectivity-computed CH acidity relationship. (2015). [Link]
-
PubMed. Noncovalent Interactions in the Molecular Geometries of 4-Methylthiazole···H2O and 5-Methylthiazole···H2O Revealed by Microwave Spectroscopy. [Link]
-
PubMed. Effects of solvents and salt on the thermal stability of lithiated graphite used in lithium ion battery. (2009). [Link]
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- 9. growingscience.com [growingscience.com]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
removing sulfur impurities from isothiazole methanol preparations
Technical Support Center: Isothiazole Methanol Preparations
Welcome to the technical support center for the purification of isothiazole methanol and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with sulfur-based impurities during their synthetic work. Here, we will explore the causality behind common purification issues and provide field-proven protocols and troubleshooting advice to ensure the integrity of your final compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the foundational questions regarding sulfur impurities in isothiazole methanol preparations.
Q1: What are the most common types of sulfur impurities I can expect in my crude isothiazole methanol product?
A: During the synthesis of isothiazoles, which often involves reagents like sulfur monochloride or elemental sulfur, several types of impurities can arise.[1][2] These can be broadly categorized:
-
Elemental Sulfur (S₈): Often used in excess or formed as a byproduct, elemental sulfur is a common, non-polar impurity. Its presence is frequently indicated by a distinct yellow color in the crude product or as a fine precipitate.
-
Unreacted Sulfur Reagents & Simple Sulfides: Depending on the synthetic route, you may have residual starting materials or simple, volatile sulfur compounds like hydrogen sulfide (H₂S) or dimethyl sulfide (DMS).[3] These are often responsible for strong, unpleasant odors.[4]
-
Sulfur-Containing Byproducts: Complex side reactions can lead to the formation of various sulfur-containing heterocyclic or polymeric materials. These can have a wide range of polarities and may be difficult to separate from the desired product.
Q2: Why is the complete removal of these sulfur impurities so critical?
A: The presence of sulfur impurities, even at trace levels, can have significant downstream consequences. They are known catalyst poisons, particularly for precious metal catalysts (e.g., Palladium, Platinum) used in subsequent hydrogenation or cross-coupling reactions.[5] For pharmaceutical applications, their presence compromises the purity, safety, and stability of the active pharmaceutical ingredient (API). Furthermore, they can interfere with analytical characterization techniques and lead to inconsistent experimental results.
Q3: What are the primary strategies for removing sulfur impurities from my product?
A: There are four main strategies, and the best choice depends on the nature of the impurity and the scale of your reaction. A multi-step approach combining these techniques is often most effective.
-
Adsorption: Utilizes materials with high surface areas to trap impurities.
-
Recrystallization: A classic technique based on differential solubility.
-
Chromatography: Separates compounds based on their differential partitioning between a stationary and mobile phase.
-
Oxidative Workup: Chemically modifies sulfur impurities to facilitate their removal.
The following diagram illustrates a general decision-making workflow for purification.
Sources
- 1. US8563745B2 - Process for producing isothiazole derivative - Google Patents [patents.google.com]
- 2. medwinpublisher.org [medwinpublisher.org]
- 3. SE539579C2 - Process for removal of sulphur from raw methanol - Google Patents [patents.google.com]
- 4. Sciencemadness Discussion Board - Removing Sulfur Compounds from Dehydrogenation Reaction Mixture - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. silcotek.com [silcotek.com]
Validation & Comparative
Comparative 1H NMR Spectrum Analysis of (4-methyl-1,2-thiazol-3-yl)methanol: A Guide for Researchers
Introduction: The Significance of 1H NMR in Heterocyclic Drug Discovery
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as an indispensable tool in the structural characterization of organic molecules. For scientists in the field of medicinal chemistry and drug development, a precise understanding of a molecule's three-dimensional structure is paramount to understanding its biological activity. Heterocyclic compounds, such as those containing a thiazole ring, are privileged scaffolds in a vast array of pharmaceuticals. The 1H NMR spectrum provides a detailed electronic and structural fingerprint, revealing the number of distinct protons, their chemical environments, and their spatial relationships through chemical shifts and spin-spin coupling. This guide will dissect the 1H NMR spectrum of (4-methyl-1,2-thiazol-3-yl)methanol, a substituted thiazole of interest in synthetic chemistry.
Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum
The acquisition of a clean, high-resolution 1H NMR spectrum is foundational to accurate analysis. The following protocol outlines the standard procedure for preparing a sample of (4-methyl-1,2-thiazol-3-yl)methanol for NMR analysis.
Sample Preparation and Data Acquisition Workflow:
Caption: A standard workflow for 1H NMR sample preparation and data acquisition.
Causality in Experimental Choices:
-
Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl3) is a common choice for many organic molecules due to its good dissolving power and relatively simple residual solvent peak. However, for compounds with exchangeable protons, such as the hydroxyl proton in our target molecule, Dimethyl sulfoxide-d6 (DMSO-d6) can be advantageous as it often allows for the observation of these protons. The choice of solvent can influence chemical shifts[1][2].
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H NMR, defined as 0.00 ppm. Its protons are highly shielded, and it is chemically inert, ensuring it does not react with the analyte.
-
Spectrometer Frequency: Higher field strengths (e.g., 500 or 600 MHz) provide better signal dispersion and resolution, which is particularly useful for resolving complex coupling patterns in intricate molecules.
Spectral Analysis of (4-methyl-1,2-thiazol-3-yl)methanol
The 1H NMR spectrum of (4-methyl-1,2-thiazol-3-yl)methanol is expected to exhibit distinct signals corresponding to the methyl, methylene, and thiazole ring protons, as well as the hydroxyl proton. The anticipated chemical shifts and multiplicities are based on established principles of NMR spectroscopy and comparison with similar structures.[3][4]
Predicted 1H NMR Signals for (4-methyl-1,2-thiazol-3-yl)methanol:
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Thiazole-H (C5-H) | ~8.5 - 9.0 | Singlet (s) | 1H |
| Methylene (-CH2OH) | ~4.5 - 5.0 | Singlet (s) or Doublet (d) | 2H |
| Hydroxyl (-OH) | Variable (typically ~2-5) | Broad Singlet (br s) or Triplet (t) | 1H |
| Methyl (-CH3) | ~2.3 - 2.7 | Singlet (s) | 3H |
Interpretation of Spectral Features:
-
Thiazole Ring Proton (C5-H): Protons attached to aromatic heterocyclic rings are typically deshielded and appear at higher chemical shifts (downfield).[5] The proton at the C5 position of the thiazole ring is expected to be a singlet due to the absence of adjacent protons for coupling. For comparison, the protons in unsubstituted thiazole resonate between 7.27 and 8.77 ppm.[5][6]
-
Methylene Protons (-CH2OH): The protons of the hydroxymethyl group are adjacent to an electronegative oxygen atom, which deshields them, causing them to appear in the 4.5-5.0 ppm range.[4] Depending on the solvent and temperature, these protons may couple with the hydroxyl proton, resulting in a doublet. In many cases, due to rapid proton exchange, this coupling is not observed, and the signal appears as a singlet.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet due to hydrogen bonding and chemical exchange. If coupling to the methylene protons is observed, it will appear as a triplet.
-
Methyl Protons (-CH3): The methyl group attached to the thiazole ring is expected to resonate as a singlet in the upfield region, typically around 2.3-2.7 ppm. Data for 4-methylthiazole shows the methyl protons at approximately 2.23-2.47 ppm.[7][8]
Comparative Analysis with Structurally Related Compounds
To provide a robust analysis, it is instructive to compare the expected spectrum of (4-methyl-1,2-thiazol-3-yl)methanol with the known spectra of similar molecules.
Comparison of 1H NMR Data for Thiazole Derivatives:
| Compound | Thiazole Ring Proton(s) (δ, ppm) | Methyl Proton(s) (δ, ppm) | Other Key Signals (δ, ppm) |
| (4-methyl-1,2-thiazol-3-yl)methanol (Predicted) | ~8.5 - 9.0 (s, 1H) | ~2.3 - 2.7 (s, 3H) | ~4.5 - 5.0 (s or d, 2H, -CH2OH), Variable (br s or t, 1H, -OH) |
| 4-Methylthiazole [7][8] | 8.46 (d, 1H), 6.65 (d, 1H) | 2.23 (s, 3H) | - |
| 5-(2-Hydroxyethyl)-4-methylthiazole [9] | ~8.6 (s, 1H) | ~2.4 (s, 3H) | ~3.8 (t, 2H, -CH2-), ~2.9 (t, 2H, -CH2-), Variable (-OH) |
| Thiazole [6] | 8.8 (dd, 1H), 7.9 (dd, 1H), 7.3 (dd, 1H) | - | - |
Key Structural Insights from Comparative Data:
-
The presence of the hydroxymethyl group at the 3-position is expected to significantly influence the chemical shift of the C5-H proton compared to unsubstituted thiazole, likely shifting it further downfield.
-
The chemical shift of the methyl group in (4-methyl-1,2-thiazol-3-yl)methanol is anticipated to be in a similar range to that observed in 4-methylthiazole.
-
The methylene protons of the hydroxymethyl group in the target molecule are expected to be more deshielded than the methylene protons in 5-(2-hydroxyethyl)-4-methylthiazole due to their direct attachment to the thiazole ring.
Advanced NMR Techniques for Unambiguous Assignment
For complex molecules or to confirm assignments, advanced 2D NMR techniques are invaluable.
Workflow for 2D NMR Analysis:
Caption: A typical workflow for structural elucidation using 2D NMR techniques.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. A cross-peak between the methylene and hydroxyl proton signals would definitively confirm their coupling.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached, providing a direct link between the 1H and 13C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is particularly useful for confirming the positions of substituents on the thiazole ring by observing correlations from the methyl and methylene protons to the ring carbons.
Conclusion
The 1H NMR spectrum of (4-methyl-1,2-thiazol-3-yl)methanol provides a wealth of structural information that is critical for its unambiguous identification and characterization. By carefully analyzing the chemical shifts, multiplicities, and integration of the signals, and by comparing the data to that of related structures, researchers can confidently elucidate the molecule's structure. The application of detailed experimental protocols and, when necessary, advanced 2D NMR techniques, ensures the integrity and accuracy of the analysis. This guide serves as a foundational resource for scientists working with substituted thiazoles and other heterocyclic systems, empowering them to leverage the full potential of 1H NMR spectroscopy in their research and development endeavors.
References
-
PubChem. 4-Methylthiazole | C4H5NS | CID 12748. National Institutes of Health. [Link]
-
Canadian Journal of Chemistry. Carbon-13, proton spin–spin coupling constants in some 4-substituted isothiazoles and related heterocyclics. [Link]
-
MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]
-
PLOS ONE. Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. [Link]
-
ResearchGate. 1 H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. [Link]
-
PhytoBank. 1H NMR Spectrum (PHY0100507). [Link]
-
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, Methanol-d4, simulated) (NP0043327). [Link]
-
The Royal Society of Chemistry. ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. [Link]
-
AIP Publishing. Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues. [Link]
-
The Journal of Organic Chemistry. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
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e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]
-
Arabian Journal of Chemistry. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. [Link]
-
ResearchGate. Selected hydroxymethyl region of the 1H NMR spectrum (a, blue) at 700.... [Link]
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ResearchGate. Selected 1 H-NMR chemical shifts for Compound 3 in DMSO-d 6 , CDCl 3.... [Link]
-
Wikipedia. Thiazole. [Link]
-
Chemical Instrumentation Facility. NMR Coupling Constants. [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
Nigerian Research Journal of Chemical Sciences. Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. [Link]
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Distinguishing 1,2-Thiazole from 1,3-Thiazole Isomers by NMR
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In heterocyclic chemistry and drug discovery, distinguishing between 1,3-thiazole (commonly "thiazole") and its isomer 1,2-thiazole ("isothiazole") is a critical structural verification step. While both share the
This guide establishes a definitive protocol for distinguishing these isomers. The primary discriminator is the magnitude of the vicinal proton coupling constant (
Part 1: Structural Basis of NMR Differences
To interpret the spectra correctly, one must understand the underlying electronic architecture.
1,3-Thiazole (Thiazole)[1][2]
-
Structure: The sulfur and nitrogen atoms are separated by one carbon (C2).
-
Key Feature: The C2 position is flanked by both electronegative atoms (N and S). The proton attached here (H2) is highly acidic and significantly deshielded.
-
Numbering: S is position 1, N is position 3. Protons are at 2, 4, and 5.
1,2-Thiazole (Isothiazole)
-
Structure: The sulfur and nitrogen atoms are adjacent (S-N bond).
-
Key Feature: There is no carbon between the heteroatoms. The ring polarization is dominated by the S-N bond dipole.
-
Numbering: S is position 1, N is position 2. Protons are at 3, 4, and 5.[1]
Figure 1: Structural logic dictating the NMR features of thiazole vs. isothiazole.
Part 2: Comparative Analysis ( H NMR)
The proton NMR spectrum provides the fastest and most reliable identification.
The "Smoking Gun": Vicinal Coupling Constants
The coupling between protons on the double bond (H4 and H5) is the most robust metric because it depends on bond geometry, not concentration or solvent.
| Parameter | 1,3-Thiazole | 1,2-Thiazole (Isothiazole) | Distinction |
| 3.0 – 3.8 Hz | 4.5 – 5.0 Hz | Primary | |
| Secondary | |||
| Minor |
Expert Insight: If you observe a doublet with a coupling constant of ~4.8 Hz, you almost certainly have the 1,2-isomer (isothiazole). If the coupling is tighter (~3.5 Hz), it is the 1,3-isomer.
Chemical Shift Fingerprints ( ppm)
Standard values in DMSO-
| Proton Position | 1,3-Thiazole Shift | 1,2-Thiazole Shift |
| Most Deshielded | H2: ~8.8 – 9.2 ppm | H5: ~8.7 ppm |
| Intermediate | H4: ~8.0 ppm | H3: ~8.5 ppm |
| Most Shielded | H5: ~7.4 ppm | H4: ~7.3 ppm |
Key Observation:
-
Thiazole: Shows one very downfield signal (H2) separated from the others.
-
Isothiazole: Shows two downfield signals (H3 and H5) that are often closer together (~0.2 ppm difference) compared to the H2/H4 gap in thiazole.
Part 3: Comparative Analysis ( C NMR)
Carbon NMR serves as a validation step, particularly useful if the proton spectrum is crowded by other substituents.
| Carbon | 1,3-Thiazole | 1,2-Thiazole | Notes |
| C-N=C | C2: ~153 ppm | C3: ~157 ppm | C2 in thiazole is between S and N. |
| C=C-S | C5: ~119 ppm | C5: ~148 ppm | Major Difference. |
| C=C-N | C4: ~143 ppm | C4: ~124 ppm |
Mechanistic Note: In 1,2-thiazole, C5 is directly attached to Sulfur, deshielding it to ~148 ppm. In 1,3-thiazole, C5 is the "beta" carbon relative to Sulfur, appearing much further upfield (~119 ppm). This >25 ppm difference at C5 is diagnostic.
Part 4: Experimental Protocol
To ensure data integrity, follow this self-validating workflow.
Step 1: Sample Preparation
-
Solvent Selection: Use DMSO-
over CDCl if possible.-
Reasoning: Thiazole H2 is acidic. In CDCl
, concentration dependence and trace water can shift H2. DMSO stabilizes the dipole and provides sharper multiplets for coupling analysis.
-
-
Concentration: 10–15 mg in 0.6 mL solvent. Avoid high concentrations that cause stacking effects.
Step 2: Acquisition Parameters
-
Spectral Width: Ensure the window covers -2 to 12 ppm.
-
Acquisition Time (AQ): Set AQ
3.0 seconds.-
Reasoning: High digital resolution is required to resolve the small difference between 3.5 Hz and 4.8 Hz couplings.
-
-
Scans: 16–64 scans are sufficient for
H.
Step 3: Analysis Workflow (Decision Tree)
Figure 2: Decision tree for assigning thiazole isomers based on proton NMR data.
Part 5: Advanced Verification (HSQC/HMBC)
If the ring is substituted, proton couplings may be absent (e.g., if C4 or C5 is substituted). In this case, use 2D NMR.
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
1,3-Thiazole: The proton at C4 will show a strong
correlation to C2. -
1,2-Thiazole: The proton at C4 will show correlations to C3 and C5.
-
-
Coupling Constant (
):-
If you can measure the Carbon-Proton coupling (via coupled HSQC or gated decoupling):
-
Thiazole C2-H2:
Hz (Exceptionally large due to being between two heteroatoms). -
Isothiazole C3-H3 / C5-H5:
Hz.
-
References
- Pretsch, E., Bühlmann, P., & Badertscher, M.Structure Determination of Organic Compounds. Springer. (Standard reference for chemical shifts and coupling constants).
- Katritzky, A. R.Comprehensive Heterocyclic Chemistry. (Detailed electronic structure and spectral properties of azoles).
-
Iowa State University. NMR Coupling Constants Guide. (General reference for heteronuclear and homonuclear coupling ranges). [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. (General reference for heteroaromatic shifts). [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of Isothiazole-3-Methanol
In the landscape of pharmaceutical and materials science, the structural elucidation of heterocyclic compounds is a cornerstone of development. Among these, the isothiazole ring system, a key pharmacophore in numerous bioactive molecules, presents unique analytical challenges. This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of isothiazole-3-methanol. Moving beyond a simple spectral interpretation, we will explore the causal mechanisms behind the fragmentation, compare its behavior to a structural isomer to highlight the diagnostic power of mass spectrometry, and provide a robust experimental protocol for reproducible data acquisition.
Section 1: Foundational Fragmentation of the Isothiazole Core
Before dissecting the substituted molecule, it is crucial to understand the behavior of the parent isothiazole ring under electron ionization. The inherent strain and the heteroatomic N-S bond in the isothiazole ring dictate its primary fragmentation pathways. Upon ionization, the molecular ion (M+•) of isothiazole (m/z 85) is readily formed.[1][2] Subsequent fragmentation is characterized by the cleavage of the weakest bonds, primarily the N-S linkage, leading to ring opening.[3]
Key fragmentation events for the unsubstituted isothiazole ring include the loss of small, stable neutral molecules. The most common pathways involve the expulsion of acetylene (C₂H₂) to yield an ion at m/z 59, or the loss of hydrogen cyanide (HCN) to produce an ion at m/z 58. These pathways are fundamental to identifying the isothiazole core in more complex spectra.
Caption: Primary fragmentation of the core isothiazole ring.
Section 2: Elucidating the Fragmentation Pattern of Isothiazole-3-Methanol
The introduction of a hydroxymethyl (-CH₂OH) substituent at the 3-position significantly influences the fragmentation cascade. The fragmentation of isothiazole-3-methanol (Molecular Weight: 115.15 g/mol ) is a composite of substituent-driven cleavage and the underlying ring fragmentation.
The molecular ion peak (M+•) is expected at m/z 115. The primary fragmentation events are initiated at the reactive hydroxymethyl group, a common behavior for benzylic-type alcohols.
-
[M-H]+ (m/z 114): A prominent peak often arises from the loss of a single hydrogen atom from the methylene group. This α-cleavage results in a stable, resonance-stabilized cation.
-
[M-H₂O]+• (m/z 97): The elimination of a neutral water molecule is a characteristic fragmentation for alcohols.[4] This pathway involves the transfer of a hydrogen atom, often from the isothiazole ring, to the hydroxyl group, followed by cleavage.
-
[M-CH₂O]+• (m/z 85): A diagnostically significant fragmentation is the loss of formaldehyde (CH₂O). This yields a radical cation at m/z 85, which corresponds to the molecular ion of the parent isothiazole ring. This fragment will then undergo the characteristic ring cleavages described in Section 1.
These primary fragments can undergo further decomposition, leading to a complex but interpretable spectrum.
Caption: Proposed EI-MS fragmentation pathways for isothiazole-3-methanol.
Section 3: Comparative Analysis: Isothiazole-3-Methanol vs. Isothiazole-5-Methanol
The power of mass spectrometry lies in its ability to distinguish between isomers. Comparing the fragmentation of isothiazole-3-methanol with its isomer, isothiazole-5-methanol, reveals the diagnostic utility of fragmentation patterns. While both isomers have the same molecular weight (115.15 g/mol ) and will exhibit losses of H, H₂O, and CH₂O, the relative intensities of the resulting fragment ions are expected to differ due to the varied stability of the intermediate ions.
For isothiazole-5-methanol, the loss of formaldehyde also leads to the isothiazole radical cation at m/z 85. However, the proximity of the substituent to different ring atoms can influence the kinetics of fragmentation, potentially altering the abundance ratios of the [M-H]+, [M-H₂O]+•, and [M-CH₂O]+• ions. Such differences in ion abundance are critical for distinguishing between substitution patterns on the isothiazole ring.[3]
Table 1: Predicted Key Fragment Ions and Relative Abundance Comparison
| m/z | Proposed Ion Structure | Isothiazole-3-Methanol (Predicted) | Isothiazole-5-Methanol (Predicted) | Diagnostic Note |
| 115 | [M]+• | Moderate | Moderate | Molecular Ion |
| 114 | [M-H]+ | High | High | Loss of hydrogen from the substituent. |
| 97 | [M-H₂O]+• | Moderate-High | Moderate-High | Characteristic loss of water from alcohol. |
| 85 | [M-CH₂O]+• | High | High | Loss of formaldehyde, forms isothiazole radical cation. |
| 58 | [C₂H₂NS]+• | Moderate | Moderate | Ring fragmentation product from m/z 85. |
Note: Relative abundances are predictive and require experimental verification. The key differentiator will likely be the precise ratio of m/z 114, 97, and 85, which is sensitive to isomer structure.
Section 4: Experimental Protocol for Data Acquisition
To ensure the generation of high-quality, reproducible mass spectra, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization is recommended.
1. Sample Preparation:
- Dissolve 1 mg of the isothiazole-methanol sample in 1 mL of a high-purity solvent (e.g., dichloromethane or ethyl acetate).
- Vortex the solution until the sample is fully dissolved.
- If necessary, perform a serial dilution to achieve a final concentration of approximately 10-50 µg/mL.
2. GC-MS Instrumentation and Parameters:
- System: Agilent 8890 GC coupled to a 5977B MSD (or equivalent).
- Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
- Injection Volume: 1 µL.
- GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Program:
- Initial temperature: 70°C, hold for 1 minute.
- Ramp: 15°C/min to 280°C.
- Final hold: Hold at 280°C for 5 minutes.
- MS Parameters:
- Ion Source: Electron Ionization (EI).
- Ionization Energy: 70 eV.[5]
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 40-200.
- Solvent Delay: 3 minutes (or as determined by solvent elution time).
3. Data Analysis:
- Extract the mass spectrum from the apex of the chromatographic peak corresponding to the analyte.
- Perform background subtraction using a spectrum from the baseline near the analyte peak.
- Compare the resulting spectrum to a reference library (e.g., NIST) and interpret the fragmentation pattern based on the principles outlined in this guide.
A[label="1. Sample Preparation\n(1 mg/mL in DCM)"];
B[label="2. GC Injection\n(1 µL, 250°C Inlet)"];
C [label="3. Chromatographic Separation\n(HP-5ms Column)"];
D [label="4. Elution & Transfer\n(to MS Source)"];
E [label="5. Electron Ionization\n(70 eV, 230°C Source)"];
F [label="6. Mass Analysis\n(Quadrupole, m/z 40-200)"];
G [label="7. Detection & Data Acquisition"];
H [label="8. Data Analysis\n(Background Subtraction,\nSpectral Interpretation)"];
A -> B -> C -> D -> E -> F -> G -> H;
}
Caption: Standard operational workflow for GC-EI-MS analysis.
Conclusion
The mass spectral fragmentation of isothiazole-3-methanol is a predictable yet nuanced process governed by the interplay between substituent and core ring chemistry. The primary cleavages involving the hydroxymethyl group, particularly the loss of formaldehyde to yield the m/z 85 isothiazole radical cation, are highly diagnostic. While isomeric differentiation requires careful comparison of relative ion abundances, the principles and protocol outlined in this guide provide a robust framework for the structural characterization of substituted isothiazoles, empowering researchers in drug development and chemical synthesis with the data needed for confident structural assignment.
References
-
Bowie, J. H., et al. "High-resolution mass spectrometry. Part IV. Behaviour of isothiazoles under electron impact." Journal of the Chemical Society C: Organic, Royal Society of Chemistry, 1967, [Link].
-
NIST. "Isothiazole - Mass Spectrum (electron ionization)." NIST WebBook, [Link].
-
National Institute of Standards and Technology. "Isothiazole." NIST Chemistry WebBook, [Link].
-
Guella, G., et al. "Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives." Journal of Mass Spectrometry, vol. 37, no. 2, 2002, pp. 149-57, [Link].
-
Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts, 2023, [Link].
-
Palibroda, N., et al. "Electron ionisation mass spectra of some sulphonylhydrazinothiazoles." Studia Universitatis Babes-Bolyai, Chemia, vol. 42, no. 1-2, 1997, [Link].
Sources
- 1. Isothiazole [webbook.nist.gov]
- 2. Isothiazole [webbook.nist.gov]
- 3. High-resolution mass spectrometry. Part IV. Behaviour of isothiazoles under electron impact - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. itim-cj.ro [itim-cj.ro]
comparison of (4-methyl-1,2-thiazol-3-yl)methanol vs (4-methyl-1,3-thiazol-2-yl)methanol
Comparison Guide: (4-Methyl-1,2-thiazol-3-yl)methanol vs. (4-Methyl-1,3-thiazol-2-yl)methanol
Executive Summary: The Isostere Dilemma
In medicinal chemistry, the choice between a 1,3-thiazole and a 1,2-thiazole (isothiazole) core is rarely arbitrary. While both serve as aromatic, five-membered heterocycles, their electronic profiles, metabolic stabilities, and synthetic accessibilities diverge significantly.
This guide compares two specific isomeric alcohols:
-
Compound A: (4-Methyl-1,2-thiazol-3-yl)methanol (The Isothiazole)
-
Compound B: (4-Methyl-1,3-thiazol-2-yl)methanol (The Thiazole)
Key Takeaway: Compound B (Thiazole) is a robust, commercially abundant "workhorse" building block used extensively in fragment-based drug discovery (FBDD). Compound A (Isothiazole) is a "specialist" scaffold—less stable and harder to synthesize—often employed to alter metabolic clearance or avoid patent space occupied by thiazoles.
Physicochemical & Structural Profile
The primary difference lies in the heteroatom arrangement. The 1,3-relationship in thiazoles creates a "pyridine-like" nitrogen, whereas the 1,2-relationship in isothiazoles creates a weak N–S bond with distinct reactivity.
| Feature | (4-Methyl-1,2-thiazol-3-yl)methanol | (4-Methyl-1,3-thiazol-2-yl)methanol |
| Structure Type | Isothiazole (1,2-position) | Thiazole (1,3-position) |
| CAS Number | Not widely listed (Make-on-demand) | 13750-63-5 |
| Molecular Weight | 129.18 g/mol | 129.18 g/mol |
| LogP (Est.) | ~0.6 | 0.5 |
| pKa (Conj. Acid) | ~ -0.5 (Less basic) | ~ 2.5 (More basic) |
| H-Bond Donors/Acceptors | 1 / 3 | 1 / 3 |
| Electronic Character | N–S bond is polarized; Ring is less aromatic than thiazole. | High aromaticity; Nitrogen lone pair is available for H-bonding. |
| Key Lability | N–S Bond Cleavage (Reductive conditions) | C2-Proton Acidity (Lithiation risk) |
Scientist’s Note: The lower basicity of the isothiazole nitrogen makes it a poorer hydrogen bond acceptor in protein binding pockets compared to the thiazole nitrogen. However, this also reduces its liability for protonation-mediated clearance.
Synthetic Accessibility & Workflows
The synthesis of these two isomers illustrates the "Commodity vs. Specialty" divide.
A. Synthesis of the Thiazole (Compound B)
Method: Hantzsch Thiazole Synthesis.[1]
This is a robust, self-validating reaction. The condensation of a thioamide with an
-
Precursors: Thioacetamide + 1-Chloro-2-propanone (or similar
-halo ketone derivative). -
Mechanism: S-alkylation followed by cyclodehydration.
B. Synthesis of the Isothiazole (Compound A)
Method: Oxidative Cyclization or Dipolar Cycloaddition. Isothiazoles are notoriously more difficult to construct. The 3-hydroxymethyl derivative is typically accessed by reducing the corresponding carboxylic ester.
-
Precursors:
-Amino thiones or Propargyl aldehydes + Ammonia/Sulfur. -
Mechanism: Often involves forming the N–S bond last via oxidative closure (e.g., using
or chloramine-T), which requires careful control of pH to prevent ring degradation.
Visual Synthesis Workflow
Figure 1: Comparative synthetic pathways. The thiazole route is convergent and robust, while the isothiazole route often requires linear steps involving ester reduction.
Reactivity & Stability Profile
For a drug developer, the stability of the core ring determines the shelf-life and metabolic fate of the molecule.
N–S Bond Lability (Isothiazole Weakness)
The defining feature of Compound A is the N–S bond. It is susceptible to reductive cleavage .
-
Reagent Sensitivity: Avoid strong reducing agents (e.g., Raney Nickel, Zn/AcOH) during downstream functionalization, as these will cleave the ring to form open-chain amino-thiols.
-
Experiment: Treat both compounds with
in MeOH. The thiazole remains inert. The isothiazole is generally stable to borohydrides but will degrade under catalytic hydrogenation conditions ( ).
C2-Lithiation (Thiazole Weakness)
Compound B possesses an acidic proton at the C2 position (if the hydroxymethyl group were not there) or can undergo directed lithiation if protected. However, with the hydroxymethyl group at C2, the primary alcohol is the nucleophilic site.
-
Oxidation:[2] Both alcohols can be oxidized to aldehydes (using MnO2 or Swern). The thiazole-2-carboxaldehyde is highly reactive and prone to hydration, whereas the isothiazole-3-carboxaldehyde is comparatively more stable.
Metabolic Stability (CYP450)
-
Thiazoles: Prone to S-oxidation (forming sulfoxides) or epoxidation of the C4-C5 double bond, leading to ring opening and toxicity (structural alerts).
-
Isothiazoles: Often used to block metabolic "soft spots." If a thiazole drug candidate is cleared too rapidly via S-oxidation, replacing it with an isothiazole can sometimes improve metabolic stability, provided the N–S bond survives the reductive environment of the liver.
Experimental Protocol: Selective Oxidation
A common workflow is converting these alcohols to aldehydes for reductive amination. The following protocol highlights the stability difference.
Objective: Synthesis of the corresponding aldehyde.
Reagents:
-
Activated Manganese Dioxide (
) -
Dichloromethane (DCM)
-
Celite pad
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of the alcohol (Compound A or B) in 10 mL of anhydrous DCM.
-
Addition: Add 10 equivalents of activated
in one portion. -
Reaction: Stir at room temperature.
-
Thiazole (Compound B):[2] Reaction is typically complete in 1–2 hours . Monitor closely by TLC; prolonged exposure can lead to over-oxidation or degradation due to the electron-deficient nature of the resulting aldehyde.
-
Isothiazole (Compound A):[3][4][5] Reaction may require 4–6 hours or mild heating (40°C). The isothiazole ring is less electron-rich in the same manner, making the benzylic-like alcohol slightly less reactive toward radical oxidation mechanisms.
-
-
Filtration: Filter the suspension through a Celite pad to remove Mn species.
-
Isolation: Concentrate the filtrate in vacuo.
-
Checkpoint: The Thiazole aldehyde must be stored under inert gas at -20°C immediately. The Isothiazole aldehyde is more shelf-stable.
-
Decision Logic: Which to Choose?
Use the following logic flow to determine the best scaffold for your project.
Figure 2: Decision matrix for selecting between Isothiazole and Thiazole scaffolds in drug design.
References
-
Thiazole Properties & Synthesis
-
Isothiazole Chemistry & Reactivity
-
Photochemical Rearrangement (Permutation)
-
General Heterocyclic Chemistry
Sources
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole - Google Patents [patents.google.com]
- 3. medwinpublisher.org [medwinpublisher.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. medwinpublisher.org [medwinpublisher.org]
- 6. Methylisothiazolinone - Wikipedia [en.wikipedia.org]
- 7. (4-Methyl-1,3-thiazol-5-yl)methanol | C5H7NOS | CID 10329317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sysrevpharm.org [sysrevpharm.org]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
Navigating the Structural Landscape of Isothiazoles: A Comparative Guide to 3-hydroxymethyl-4-methylisothiazole
For researchers and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. This guide delves into the structural analysis of 3-hydroxymethyl-4-methylisothiazole, a molecule of interest in medicinal chemistry. While a definitive experimental crystal structure for this specific compound is not publicly available in crystallographic databases as of early 2026, this guide provides a comprehensive comparative analysis using a structurally related compound, outlines the experimental workflow for its structure determination, and offers insights into its potential solid-state architecture.
The Quest for a Crystal Structure: A Present Void
An extensive search of prominent crystallographic databases, including the Cambridge Structural Database (CSD), reveals an absence of published single-crystal X-ray diffraction data for 3-hydroxymethyl-4-methylisothiazole.[1][2] This information is, in itself, a critical finding, highlighting an opportunity for further fundamental research to fill this knowledge gap. The determination of its crystal structure would provide invaluable information on its molecular conformation, intermolecular interactions, and packing efficiency in the solid state, all of which are crucial for understanding its physicochemical properties and potential as a drug candidate.
A Comparative Analysis: Insights from a Structurally Related Analogue
In the absence of direct structural data, a comparative analysis with a closely related molecule for which a crystal structure has been determined can provide significant predictive insights. For this purpose, we will examine the crystal structure of 2-methyl-1,2-thiazol-3(2H)-one (Methylisothiazolinone, MIT) , a well-known biocide.[3][4]
Molecular Geometry Comparison
The isothiazole ring is the common structural motif. In the crystal structure of MIT, the five-membered isothiazole ring is essentially planar.[3] Key geometric parameters for the isothiazole ring in MIT are summarized in the table below. It is reasonable to hypothesize that the isothiazole ring in 3-hydroxymethyl-4-methylisothiazole will also adopt a planar conformation. The introduction of a hydroxymethyl group at the 3-position and a methyl group at the 4-position will, however, influence the local electronic environment and steric interactions.
| Parameter | 2-methyl-1,2-thiazol-3(2H)-one (MIT) | 3-hydroxymethyl-4-methylisothiazole (Predicted) |
| Ring Planarity | Planar | Likely Planar |
| C-S Bond Lengths (Å) | ~1.71 - 1.74 | Similar to MIT, with minor variations |
| C-N Bond Lengths (Å) | ~1.32 - 1.46 | Similar to MIT, with minor variations |
| S-N Bond Length (Å) | ~1.69 | Similar to MIT |
| Key Torsion Angles | Near 0° for ring atoms | Near 0° for ring atoms |
The C-S and C-N bond lengths in 3-hydroxymethyl-4-methylisothiazole are expected to be in a similar range to those observed in MIT. The C=C bond within the ring will exhibit partial double bond character. The exocyclic C-C and C-O bonds of the hydroxymethyl group will have typical single bond lengths. The torsion angle between the isothiazole ring and the hydroxymethyl substituent will be a key conformational variable, likely influenced by intermolecular hydrogen bonding.
Intermolecular Interactions: The Role of the Hydroxymethyl Group
The most significant difference between the two molecules is the presence of the hydroxymethyl group in the target compound. This group introduces a hydroxyl moiety capable of acting as both a hydrogen bond donor and acceptor. In the crystal structure of MIT, the primary intermolecular interactions are C-H···O hydrogen bonds.[3] For 3-hydroxymethyl-4-methylisothiazole, stronger O-H···N and O-H···O hydrogen bonds are anticipated to be the dominant forces governing the crystal packing. These interactions could lead to the formation of well-defined supramolecular synthons, such as chains or dimers, which would significantly influence the crystal lattice.
The Experimental Workflow: From Powder to Picture
For researchers aiming to determine the crystal structure of 3-hydroxymethyl-4-methylisothiazole, a systematic experimental approach is required. The following is a detailed, step-by-step methodology for single-crystal X-ray diffraction.
Synthesis and Purification
The first and most critical step is the synthesis of high-purity 3-hydroxymethyl-4-methylisothiazole. The presence of impurities can significantly hinder crystallization. Standard organic synthesis protocols should be followed, and the final product should be rigorously purified, for instance, by column chromatography or recrystallization, and its identity and purity confirmed by techniques such as NMR spectroscopy and mass spectrometry.
Crystal Growth: The Art and Science
Obtaining single crystals of sufficient size and quality is often the most challenging part of the process.[5][6] Several methods can be employed for small organic molecules:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly in a loosely covered vial. The choice of solvent is critical and may require screening of several options.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.
The diagram below illustrates the vapor diffusion method, a commonly successful technique for small molecules.
Caption: Vapor Diffusion Crystal Growth Workflow.
Single-Crystal X-ray Diffraction: Data Collection and Structure Solution
Once a suitable crystal is obtained, it is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. An X-ray diffractometer is then used to collect a dataset of diffraction intensities.[7][8]
The experimental workflow for data collection and structure determination is as follows:
Caption: Single-Crystal X-ray Diffraction Workflow.
The collected diffraction data are processed to determine the unit cell parameters and space group of the crystal. The phases of the diffracted X-rays, which are lost during the experiment, are then determined using computational methods. This allows for the calculation of an initial electron density map, from which the positions of the atoms can be determined. The structural model is then refined to best fit the experimental data.
Predicted Structural Features and Their Implications
Based on the comparative analysis and general principles of organic solid-state chemistry, we can predict several key structural features for 3-hydroxymethyl-4-methylisothiazole:
-
Hydrogen Bonding Networks: The hydroxymethyl group will likely be involved in a network of intermolecular hydrogen bonds, which will be the primary determinant of the crystal packing. These strong interactions can lead to a relatively high melting point and low solubility in nonpolar solvents.
-
Potential for Polymorphism: The conformational flexibility of the hydroxymethyl group and the possibility of different hydrogen bonding motifs suggest that 3-hydroxymethyl-4-methylisothiazole may exhibit polymorphism, the ability to exist in multiple crystalline forms. Each polymorph would have distinct physicochemical properties, a critical consideration in drug development.
-
Molecular Conformation: The orientation of the hydroxymethyl group relative to the isothiazole ring will be a key conformational feature. This conformation will be a balance between intramolecular steric effects and the optimization of intermolecular hydrogen bonding in the crystal lattice.
Conclusion: A Call for Experimental Determination
While a definitive crystal structure of 3-hydroxymethyl-4-methylisothiazole remains to be determined, this guide provides a robust framework for its structural analysis. Through comparison with the known structure of methylisothiazolinone and an understanding of the principles of crystallography, we can anticipate key structural features. The detailed experimental workflow presented here offers a clear path for researchers to obtain the empirical data that will ultimately be necessary to fully elucidate the three-dimensional architecture of this promising molecule. The determination of this crystal structure will undoubtedly provide critical insights for the rational design and development of new therapeutic agents based on the isothiazole scaffold.
References
-
SPT Labtech. Chemical crystallization. Accessed February 23, 2026. [Link]
- Staples, R. J. Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 2024.
- Murray, J. et al. Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 2023, 52(5), 1846-1865.
- Wang, X. et al. Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Journal of the American Chemical Society, 2023.
- Matas, M. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Rigaku, 2025.
-
University of Wisconsin-Madison Department of Chemistry. Growing Crystals That Will Make Your Crystallographer Happy. Accessed February 23, 2026. [Link]
-
Excillum. Small molecule crystallography. Accessed February 23, 2026. [Link]
- Hughes, C. E. et al. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 2022, 19(6), 1786-1798.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 12748, 4-Methylthiazole. [Link]. Accessed February 23, 2026.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 136499, 4-Methylisothiazole. [Link]. Accessed February 23, 2026.
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re3data.org. Cambridge Structural Database. Accessed February 23, 2026. [Link]
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The Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. Accessed February 23, 2026. [Link]
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-
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Validating Isothiazole-Based Fragments: A Comparative Guide to Assay Performance and Liability Assessment
Introduction: The Isothiazole Scaffold in Fragment-Based Drug Discovery (FBDD)
Isothiazoles (1,2-thiazoles) represent a distinct class of five-membered aromatic heterocycles containing adjacent sulfur and nitrogen atoms. While less ubiquitous than their 1,3-isomers (thiazoles) or oxygen congeners (isoxazoles), isothiazoles are increasingly valued in Fragment-Based Drug Discovery (FBDD) for their unique electronic profile and ability to engage in specific non-covalent interactions, such as chalcogen bonding.
However, the validation of isothiazole-based fragments presents specific challenges. Unlike standard "drug-like" molecules, fragments are screened at high concentrations (mM range), making them susceptible to assay interference mechanisms like aggregation, redox cycling, and solubility limits. Furthermore, the S–N bond in the isothiazole ring introduces potential reactivity liabilities under strong reducing conditions often used in biochemical assays.
This guide provides a rigorous, objective comparison of isothiazole fragments against their primary bioisosteres and outlines a self-validating workflow for their characterization.
Comparative Analysis: Isothiazole vs. Bioisosteres
To objectively evaluate isothiazole fragments, one must compare them against their structural alternatives: Isoxazoles (Oxygen replaces Sulfur) and Thiazoles (1,3-isomer).
Table 1: Physicochemical and Assay Performance Comparison
| Feature | Isothiazole (1,2-S,N) | Isoxazole (1,2-O,N) | Thiazole (1,3-S,N) | Implication for Validation |
| Aromaticity | High (Greater than Isoxazole) | Moderate | Moderate | Isothiazoles offer stable |
| Basicity (pKa of | ~ -0.5 (Very Weak Base) | ~ -3.0 (Non-basic) | ~ 2.5 (Weak Base) | Isothiazole N is a poor proton acceptor at physiological pH compared to Thiazole, reducing non-specific electrostatic binding. |
| H-Bonding | Weak Acceptor (N) | Weak Acceptor (N, O) | Good Acceptor (N) | Isothiazoles rely more on hydrophobic and Van der Waals interactions. |
| Unique Interactions | None | Weak | Sulfur in isothiazole can act as a Lewis acid ( | |
| Assay Liability | Reductive Cleavage | Stable | Redox Cycling / P450 | Isothiazole S–N bond can cleave in high DTT/TCEP concentrations. Thiazoles are frequent metabolic liabilities (CYP inhibition). |
| Solubility | Moderate | High | Moderate | Isothiazoles are generally less soluble than isoxazoles; require careful DMSO stock management. |
Expert Insight: The "Isothiazolone" Trap
A critical distinction in library validation is separating Isothiazoles (aromatic, generally stable) from Isothiazolones (3-oxo derivatives). Isothiazolones are notorious PAINS (Pan-Assay Interference Compounds) that react covalently with nucleophiles (e.g., cysteine residues).
-
Validation Rule: Any "hit" containing an isothiazolone core must be flagged for covalent reactivity immediately using Mass Spectrometry.
Self-Validating Experimental Protocols
The following workflows are designed to filter out false positives (aggregation, interference) and confirm specific binding.
Phase I: Primary Screening via Surface Plasmon Resonance (SPR)
SPR is the gold standard for fragment screening due to its sensitivity to low-affinity interactions (
Objective: Identify binders while ruling out "sticky" compounds (aggregators).
Protocol:
-
Sensor Chip Preparation: Immobilize target protein on a CM5 or SA chip. Crucial: Include a reference channel with a non-binding protein (e.g., BSA) or deactivated surface to subtract non-specific binding (NSB).
-
Buffer Composition:
-
Standard: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.005% P20 (surfactant).
-
Isothiazole Specific: Limit reducing agents (DTT/TCEP) to <1 mM to prevent potential S–N ring opening over long storage, or use TCEP (more stable) freshly prepared.
-
-
Clean Screen (Solubility/Aggregation Check):
-
Inject fragments at high concentration (e.g., 200
M) for 60s. -
Pass Criteria: Square-wave binding pulse. Fast on/off rates.
-
Fail Criteria: "Sticky" profiles (slow dissociation), binding levels > stoichiometric theoretical max (
), or binding to the reference channel.
-
-
Affinity Determination:
-
Run a concentration series (e.g., 10
M to 1 mM) for clean hits. -
Fit data to a 1:1 binding model.
-
Phase II: Orthogonal Validation via STD-NMR
Saturation Transfer Difference (STD) NMR detects binding in solution and maps the ligand's binding epitope, confirming the interaction is specific and not an artifact of the SPR surface.
Objective: Confirm solution binding and identify the part of the isothiazole fragment interacting with the protein.
Protocol:
-
Sample Prep:
-
Protein concentration: 10–20
M. -
Ligand concentration: 0.5–1.0 mM (Ligand excess 50:1).
-
Buffer: Deuterated buffer (PBS in
).
-
-
Experiment:
-
Acquire 1D
H NMR of the ligand alone (Reference). -
Acquire STD spectrum: Irradiate protein (on-resonance at -1 ppm or 12 ppm) and subtract from off-resonance spectrum.
-
-
Analysis:
-
Positive Result: Signals from the ligand appear in the difference spectrum. This confirms the ligand receives magnetization transfer from the protein (binds).
-
Epitope Mapping: Calculate % STD effect for each proton.
-
Isothiazole Specific: Look for strong STD signals on the ring protons (H3, H4, H5). If only the solubilizing tail shows signal, the interaction may be non-specific.
-
Phase III: Liability Assessment (The "Red Flag" Check)
Before advancing an isothiazole fragment, you must rule out chemical interference.
Protocol:
-
Redox Cycling Assay: Incubate fragment with DTT and HRP (Horseradish Peroxidase). Measure
production (e.g., using resorufin fluorescence).-
Why: Sulfur-containing heterocycles can catalyze oxidation of reducing agents, generating
which inhibits many enzymes (false positive).
-
-
Thiol Reactivity (ALARM NMR or GSH assay): Incubate fragment with Glutathione (GSH) or a viral protease containing a reactive cysteine. Monitor by LC-MS for mass adducts (+307 Da for GSH).
-
Pass: No adduct formed after 24h.
-
Visualizations
Diagram 1: Fragment Validation Decision Tree
This workflow illustrates the logical cascade to filter isothiazole hits.
Caption: Logical workflow for validating isothiazole fragments, prioritizing early detection of aggregation and chemical reactivity.
Diagram 2: Scaffold Property & Interaction Map
Comparing the chemical space and interaction potential of Isothiazole vs. Isoxazole.
Caption: Comparison of key physicochemical properties. Note the unique "Sigma-Hole" capability of Isothiazoles (green arrow).
References
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]
-
Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry. [Link]
-
Proj, M., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters. [Link]
-
Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. [Link]
-
Erlanson, D. A., et al. (2016).[1] Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
